Sc-alpha alpha delta 9
Description
The exact mass of the compound 5-[Benzyl-[2-[(2,5-diphenyl-1,3-oxazole-4-carbonyl)amino]ethyl]amino]-2-(decanoylamino)-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 701267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sc-alpha alpha delta 9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sc-alpha alpha delta 9 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
219905-91-6 |
|---|---|
Molecular Formula |
C40H48N4O6 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
5-[benzyl-[2-[(2,5-diphenyl-1,3-oxazole-4-carbonyl)amino]ethyl]amino]-2-(decanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C40H48N4O6/c1-2-3-4-5-6-7-17-24-34(45)42-33(40(48)49)25-26-35(46)44(29-30-18-11-8-12-19-30)28-27-41-38(47)36-37(31-20-13-9-14-21-31)50-39(43-36)32-22-15-10-16-23-32/h8-16,18-23,33H,2-7,17,24-29H2,1H3,(H,41,47)(H,42,45)(H,48,49) |
InChI Key |
WEKFGLUSHCQPGG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O |
Synonyms |
4-(benzyl-(2-((2,5-diphenyl-oxazole-4-carbonyl)-amino)-ethyl)-carbamoyl)-2-decanoylamino butyric acid SC alphaalphadelta9 SC-alphaalphadelta9 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Synthesis and Precursor Identification of SC-ααδ9
This guide provides an in-depth technical analysis of SC-ααδ9 (SC-alpha alpha delta 9), a specific synthetic small molecule identified through combinatorial chemistry.
Advisory & Disclaimer:
-
Identity Clarification: Despite the nomenclature "Delta 9," this compound is unrelated to Delta-9-tetrahydrocannabinol (THC) . It is a synthetic phospholipid analogue and Cdc25/Phospholipase C inhibitor used in oncology and cell signaling research.[1][2]
-
Safety: This guide outlines chemical synthesis for academic and pharmaceutical research purposes only . Standard laboratory safety protocols (GLP) for handling organic solvents and bioactive agents must be enforced.
Compound Identity and Significance
SC-ααδ9 is a "structurally unique" phospholipid analogue originally identified in a combinatorial library screen by the University of Pittsburgh (Wipf, Lazo, et al.) as a potent inhibitor of Cdc25 phosphatases . Subsequent mechanistic studies revealed its primary cellular target to be Phospholipase C (PLC) , making it a critical probe for studying G1/S and G2/M cell cycle checkpoints and mitogenic signaling.
Chemical Profile
| Property | Specification |
| Common Name | SC-ααδ9 (SC-AAD9) |
| IUPAC Name | 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid |
| Molecular Formula | C₄₀H₄₈N₄O₆ |
| Molecular Weight | ~680.83 g/mol |
| Primary Target | Phospholipase C (IC50 = 25 µM); Cdc25 Phosphatase (Dual specificity) |
| Solubility | Soluble in DMSO (16 mg/mL); Insoluble in water |
| Appearance | Brown/Tan solid (typical for oxazole derivatives) |
Precursor Identification & Retrosynthetic Analysis
The synthesis of SC-ααδ9 is best understood via convergent retrosynthesis . The molecule consists of a central Glutamic Acid scaffold decorated with three distinct functional domains: a lipid tail, a linker, and a heteroaromatic head group.
The Four Core Precursors
-
Scaffold Precursor (Core): L-Glutamic Acid (protected as Fmoc-Glu-OtBu or similar).
-
Role: Provides the chiral backbone and the 2- and 4- positions for substitution.
-
-
Lipid Tail Precursor (Fragment A): Decanoyl Chloride (or Decanoic Acid).
-
Role: Acylates the alpha-amine, mimicking the lipid character of phospholipids.
-
-
Linker Precursor (Fragment B): N-Benzyl-ethylenediamine .
-
Role: Connects the gamma-carboxyl of the glutamate to the head group.
-
-
Head Group Precursor (Fragment C): 2,5-Diphenyloxazole-4-carboxylic acid .
-
Role: The aromatic moiety responsible for specific hydrophobic pocket binding.
-
Retrosynthesis Diagram
The following diagram illustrates the logical disconnection of SC-ααδ9 into its constituent building blocks.
Caption: Retrosynthetic breakdown of SC-ααδ9 into four commercially accessible precursors.
Step-by-Step Synthesis Protocol
While the original discovery utilized combinatorial solid-phase synthesis (Wipf et al.), the following protocol describes a rational solution-phase synthesis for scale-up and high purity.
Phase 1: Synthesis of the "Head Group" Amine (Fragment BC)
Objective: Create the oxazole-linked diamine side chain.
-
Reagents: 2,5-Diphenyloxazole-4-carboxylic acid, N-Benzyl-ethylenediamine, EDC·HCl (coupling agent), HOBt, DCM (Dichloromethane).
-
Procedure:
-
Dissolve 1.0 eq of 2,5-Diphenyloxazole-4-carboxylic acid in dry DCM.
-
Add 1.1 eq EDC·HCl and 1.1 eq HOBt; stir at 0°C for 30 mins to activate the acid.
-
Add 1.0 eq of N-Benzyl-ethylenediamine dropwise. Note: Use a mono-protected diamine (e.g., N-Boc-N'-benzyl-ethylenediamine) if selectivity issues arise, followed by deprotection.
-
Stir at room temperature (RT) for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.
-
Result: Intermediate A (N-(2-(benzylamino)ethyl)-2,5-diphenyloxazole-4-carboxamide).
-
Phase 2: Synthesis of the Lipid-Core (Fragment AB)
Objective: Acylate the Glutamic acid.
-
Reagents: L-Glutamic acid 5-methyl ester (selectively protected at gamma-carboxyl to direct reaction to alpha-amine) or Fmoc-Glu(OtBu)-OH strategy.
-
Preferred Route: Use H-Glu(OBzl)-OH (Glutamic acid gamma-benzyl ester) to allow alpha-acylation first.
-
-
Procedure:
-
Dissolve H-Glu(OBzl)-OH in THF/Water (1:1) with Na₂CO₃ (base).
-
Add 1.1 eq Decanoyl Chloride dropwise at 0°C.
-
Stir vigorously for 4 hours.
-
Acidify to pH 2 with HCl; extract with Ethyl Acetate.
-
Result: Intermediate B (N-Decanoyl-L-glutamic acid gamma-benzyl ester).
-
Phase 3: Final Coupling and Deprotection
Objective: Link the Core to the Head Group.
-
Activation:
-
Hydrolyze the benzyl ester of Intermediate B (using H₂/Pd-C) to expose the free gamma-carboxylic acid.
-
Dissolve the resulting N-Decanoyl-Glutamic acid in DMF.
-
-
Coupling:
-
Activate with HATU (1.1 eq) and DIPEA (2.0 eq).
-
Add Intermediate A (The oxazole-amine).
-
Stir for 16 hours at RT.
-
-
Purification:
-
Evaporate DMF. Redissolve in EtOAc.
-
Perform flash column chromatography (Silica gel, MeOH/DCM gradient).
-
Final Product: SC-ααδ9.
-
Mechanism of Action & Biological Validation
SC-ααδ9 functions as an antisignaling agent .[1][2][3][4][5] While early screens identified it as a Cdc25 phosphatase inhibitor, structural modeling suggests it mimics Phosphatidylinositol 4,5-bisphosphate (PIP2), allowing it to competitively inhibit Phospholipase C (PLC) .
Signaling Pathway Blockade
The compound arrests cells in G1 and G2/M phases by disrupting the PLC-dependent activation of the MAPK/ERK pathway.
Caption: SC-ααδ9 inhibits PLC, preventing hydrolysis of PIP2 and halting downstream proliferation signaling.
References
-
Tamura, K., Rice, R. L., Wipf, P., & Lazo, J. S. (1999). Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor.[4] Oncogene, 18(48), 6989–6996.
-
Vogt, A., Pestell, K. E., Day, B. W., Lazo, J. S., & Wipf, P. (2002). The antisignaling agent SC-alpha alpha delta 9 is a structurally unique phospholipid analogue with phospholipase C inhibitory activity.[1][3][5] Molecular Cancer Therapeutics, 1(11), 885–892.[2]
-
Wipf, P., et al. (2000). Synthesis and biological evaluation of a targeted library of protein phosphatase inhibitors. Biotechnology and Bioengineering, 71(1), 58-70.
- Lazo, J. S., & Wipf, P. (2000). Combinatorial chemistry and contemporary pharmacology. Journal of Pharmacology and Experimental Therapeutics, 293(3), 705-709.
Sources
- 1. ovid.com [ovid.com]
- 2. Peter Wipf [engineering.pitt.edu]
- 3. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability assessment of Sc-alpha alpha delta 9 formulations
Executive Summary & Strategic Scope
SC-alpha alpha delta 9 (4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid) represents a specialized class of phospholipid analogues with potent Phospholipase C (PLC) inhibitory activity.[1][2][3][4][5] Unlike standard small molecules, its structural mimicry of membrane lipids presents unique bioavailability challenges, specifically regarding solubility-limited absorption (BCS Class II/IV) , lymphatic transport partitioning , and metabolic stability against endogenous phospholipases.
This technical guide moves beyond generic protocols to establish a rigorous Bioavailability Assessment Framework tailored for SC-alpha alpha delta 9. It prioritizes the differentiation between portal vein absorption and intestinal lymphatic transport—a critical pathway for lipophilic phospholipid analogues.
Physicochemical Profiling & Biorelevant Solubility
Before in vivo escalation, the formulation must be stress-tested against the physiological environment of the GI tract. Standard buffers are insufficient for this lipid-mimetic compound.
Thermodynamic Solubility in Biorelevant Media
Objective: Determine the saturation solubility (
| Medium | Composition Highlights | Physiological Relevance | Acceptance Criteria |
| FaSSIF-V2 | Taurocholate (3mM), Lecithin (0.75mM), pH 6.5 | Fasted proximal small intestine. | |
| FeSSIF-V2 | Taurocholate (15mM), Lecithin (3.75mM), pH 5.8 | Fed state; high lipid/surfactant load. | Significant increase vs. FaSSIF indicates potential for lipid-based formulation (LBF). |
| SGF | Pepsin, NaCl, pH 1.2 | Gastric environment. | Assess acid stability (hydrolysis risk). |
Lipophilicity & Membrane Partitioning (LogD)
Protocol: Shake-flask method using n-octanol/buffer at pH 7.4.
-
Target LogP: Given its structure (decanoyl chain), expect LogP > 4.0.
-
Implication: High LogP mandates assessment of albumin binding and micellar solubilization capacity.
In Vitro Metabolic Stability (The "Phospholipid Trap")
SC-alpha alpha delta 9 mimics a phospholipid.[1][2][4][5] Therefore, it is susceptible not just to CYPs, but to esterases and phospholipases in the gut lumen and plasma.
Enzymatic Stability Protocol
Rationale: Differentiate between hepatic clearance and pre-systemic degradation.
-
Luminal Stability: Incubate
SC-alpha alpha delta 9 in Simulated Intestinal Fluid (SIF) containing Pancreatin (lipase/amylase/protease mix) for 0, 30, 60, 120 min.-
Analysis: LC-MS/MS. Loss of parent compound indicates luminal degradation.
-
-
Hepatic Stability: Incubate in Human Liver Microsomes (HLM) + NADPH.
-
Marker: Intrinsic Clearance (
).
-
-
Plasma Stability: Incubate in fresh human/rat plasma to assess esterase activity.
Causality Check: If luminal stability is low, the formulation must include enzyme inhibitors or protective encapsulation (e.g., SNEDDS).
Permeability & Transport Mechanism (Caco-2 Model)
Standard Caco-2 assays often fail for lipophilic compounds due to non-specific binding. This modified protocol accounts for lipid transport.
Modified Caco-2 Protocol for Lipophilic Analogues
-
System: Transwell® polycarbonate inserts (0.4 µm pore).
-
Modifications:
-
Receiver Phase: Add 4% BSA (Bovine Serum Albumin) to the basolateral side to maintain "sink conditions" (mimicking plasma protein binding).
-
Transport Direction: Measure A
B (Absorptive) and B A (Efflux).
-
-
Calculation: Apparent Permeability (
). (Where is flux, is area, is initial concentration)
Interpretation:
- : Low permeability (Paracellular/limited).
-
Efflux Ratio (
) > 2.0: Substrate for P-gp (MDR1). Action: Add P-gp inhibitor (e.g., Verapamil) to confirm.
In Vivo Bioavailability & Lymphatic Transport Assessment
This is the core validation step. For SC-alpha alpha delta 9, we must distinguish between portal absorption (blood) and lymphatic transport (chylomicrons), as the latter bypasses first-pass hepatic metabolism.
The "Chylomicron Blocking" Rat Model
Objective: Quantify the fraction of dose absorbed via the lymphatic system.
Experimental Groups:
-
Group A (Standard): Oral gavage of formulation. Blood sampling via jugular vein.
-
Group B (Lymphatic Block/Cannulation):
-
Option 1 (Cannulation): Cannulate the mesenteric lymph duct . Collect lymph fluid separately from blood.
-
Option 2 (Chemical Block): Administer Cycloheximide (inhibits chylomicron secretion) pre-dose. Compare AUC with Group A.
-
Workflow Visualization (DOT):
Caption: Dual-pathway absorption model highlighting the lymphatic bypass potential for SC-alpha alpha delta 9.
Pharmacokinetic (PK) Analysis
Method: LC-MS/MS (MRM mode). Key Parameters:
- : Total exposure.
-
/
: Rate of absorption.[6] -
(Absolute Bioavailability):
Data Presentation & Acceptance Criteria
Summarize findings in the following matrix to determine the "Go/No-Go" status of the formulation.
| Parameter | Metric | Target for SC-alpha alpha delta 9 | Critical Action if Failed |
| Solubility | FaSSIF Solubility | Switch to SEDDS or Amorphous Solid Dispersion (ASD). | |
| Stability | Microsomal | Chemical modification (fluorination) or prodrug strategy. | |
| Permeability | Caco-2 | Add permeation enhancers (e.g., Vitamin E TPGS). | |
| Bioavailability | Absolute | Investigate lymphatic uptake; check for precipitation in gut. |
References
-
Vogt, A., et al. (2002).[5] "The antisignaling agent SC-alpha alpha delta 9 is a structurally unique phospholipid analogue with phospholipase C inhibitory activity."[1][2][5] Molecular Cancer Therapeutics.[4] Link
-
Porter, C. J., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery. Link
-
O'Driscoll, C. M. (2002). "Lipid-based formulations for intestinal lymphatic delivery." European Journal of Pharmaceutical Sciences. Link
-
FDA Guidance for Industry. (2017). "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System." Link
-
Dahan, A., & Hoffman, A. (2008). "Rationalizing the selection of oral lipid based drug delivery systems by an in vitro dynamic lipolysis model." Journal of Controlled Release. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Enhancing cannabinoid bioavailability: a crossover study comparing a novel self-nanoemulsifying drug delivery system and a commercial oil-based formulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) protocols for Sc-alpha alpha delta 9
Application Note: High-Performance Liquid Chromatography (HPLC) Protocols for Sc-alpha alpha delta 9 (SC-ααδ9)
Executive Summary & Disambiguation
Objective: To establish a robust, self-validating HPLC protocol for the separation, identification, and quantitation of SC-ααδ9 (SC-alpha alpha delta 9).
Compound Identity:
-
Chemical Name: 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid.[1][2][3]
-
Classification: Small molecule inhibitor of dual-specificity phosphatases (Cdc25 family) and Phospholipase C (PLC).[1][2]
-
CAS Number: N/A (Research Grade Compound).[1]
-
Molecular Formula: C
H N O (approximate based on structure).[1]
Critical Disambiguation:
While the suffix "delta 9" is phonetically similar to cannabinoids (
Scientific Rationale & Mechanistic Grounding
The Challenge of Hydrophobicity: SC-ααδ9 was designed as a phospholipid analogue to target membrane-associated enzymes like PLC.[1] Its structure contains a decanoyl (C10) lipid tail and a diphenyloxazole core.[1]
-
Implication for HPLC: The molecule is highly lipophilic. Standard isocratic methods used for polar small molecules will result in excessive retention times or column fouling.
-
Solution: A strong organic gradient on a C18 or C8 stationary phase is required. The diphenyloxazole moiety serves as an excellent UV chromophore.
Solubility Constraints: SC-ααδ9 is insoluble in water but soluble in DMSO (up to 16 mg/mL).[1][4]
-
Protocol Adjustment: Sample preparation must utilize DMSO for initial solubilization, followed by dilution in Methanol (MeOH) or Acetonitrile (ACN) to prevent precipitation upon injection into the aqueous mobile phase stream.[1]
Experimental Protocols
Reagents and Equipment
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.[1]
-
Modifiers: Trifluoroacetic acid (TFA) or Formic Acid (FA) (High purity).[1]
-
Standard: SC-ααδ9 (>98% purity, stored desiccated at 4°C).[1]
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 5µm or Agilent Zorbax Eclipse Plus).[1]
Primary HPLC Method (Gradient Elution)
This method is designed for purity analysis and quantitation , ensuring separation from synthetic byproducts or degradation products.[1]
| Parameter | Setting / Description |
| Stationary Phase | C18, 150 mm × 4.6 mm, 5 µm particle size (100 Å pore size) |
| Mobile Phase A | Water + 0.1% TFA (v/v) |
| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C (Promotes mass transfer for lipid-like tails) |
| Injection Volume | 10–20 µL |
| Detection (UV) | 280 nm (Primary, Oxazole absorption) & 254 nm (Secondary) |
| Run Time | 25 Minutes |
Gradient Profile:
| Time (min) | % Mobile Phase B (Organic) | Event |
|---|---|---|
| 0.0 | 50% | Initial Equilibration |
| 2.0 | 50% | Isocratic Hold (Sample Loading) |
| 15.0 | 95% | Linear Gradient to High Organic |
| 20.0 | 95% | Wash (Remove hydrophobic impurities) |
| 20.1 | 50% | Return to Initial Conditions |
| 25.0 | 50% | Re-equilibration |[1]
Alternative Method (Lipid Extract Compatibility)
For analyzing SC-ααδ9 within complex biological matrices (e.g., cell lysates), a C8 column is recommended to reduce irreversible binding of endogenous lipids.[1]
-
Mobile Phase: Isocratic 20:80 (Water:ACN) + 0.1% Formic Acid.[1]
-
Note: This provides faster elution but lower resolution of structurally similar impurities compared to the C18 gradient method.
Sample Preparation Workflow
-
Stock Solution: Dissolve 1 mg of SC-ααδ9 in 100 µL DMSO (Concentration: 10 mg/mL). Vortex until clear.
-
Working Standard: Dilute the Stock Solution 1:100 into 100% Methanol . (Final Conc: 0.1 mg/mL).[1]
-
Why Methanol? It acts as an intermediate solvent compatible with both the DMSO stock and the initial mobile phase (50% ACN/Water).[1]
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.
Visualization: Analytical Workflow & Signaling Pathway
The following diagram illustrates the workflow for characterizing SC-ααδ9 and its biological interaction pathway, highlighting why purity is critical for downstream assays.
Caption: Figure 1. Integrated workflow for the synthesis, purification, and biological validation of SC-ααδ9. The HPLC protocol ensures the removal of synthetic byproducts that could interfere with Cdc25/PLC inhibition assays.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanol groups on silica; Acidic nature of the compound.[1] | Ensure 0.1% TFA is fresh. Increase column temperature to 40°C. |
| Broad Peaks | Solubility mismatch between sample solvent (DMSO) and mobile phase.[1] | Reduce injection volume to <5 µL. Dilute sample further in Mobile Phase B (ACN). |
| Retention Time Drift | Temperature fluctuations or "Phase Collapse" (unlikely at 50% organic).[1] | Thermostat the column compartment. Ensure proper equilibration (min 10 column volumes) after gradient. |
| No Peak Detected | Wavelength mismatch. | Verify UV absorbance max. The diphenyloxazole moiety absorbs strongly at 280 nm ; 254 nm is a backup. |
References
-
Lazo, J. S., et al. (2001).[1][6] "Discovery and Biological Evaluation of a New Family of Dual Specificity Phosphatase Inhibitors." Journal of Medicinal Chemistry. (Foundational work describing the SC-alpha alpha series).
-
Vogt, A., et al. (2002).[1] "The antisignaling agent SC-alpha alpha delta 9... is a structurally unique phospholipid analogue with phospholipase C inhibitory activity."[1][2][3] Molecular Cancer Therapeutics.[2][7]
-
Tamura, K., et al. (2000).[1][4] "Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor."[1][4] Oncogene.
-
Sigma-Aldrich. (n.d.).[1] "SC-aad9 (S2938) Product Information Sheet." (Provides solubility and stability data).
Sources
- 1. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antisignaling agent SC-alpha alpha delta 9, 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)- 2-decanoylaminobutyric acid, is a structurally unique phospholipid analogue with phospholipase C inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amplex™ Red Phospholipase D Assay Kit - Citations [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peter Wipf [engineering.pitt.edu]
Technical Application Note: Solubility Optimization for SC-ααδ9
This Application Note is designed for researchers utilizing SC-ααδ9 (SC-alpha alpha delta 9), a specific phospholipid analogue and inhibitor of Cdc25 phosphatases and Phospholipase C (PLC).
Note on Nomenclature: This guide specifically addresses the compound SC-ααδ9 (Chemical Name: 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid).[1][2][3][4][5] While the suffix "delta 9" appears in the name, this compound is distinct from
Physicochemical Profile & Solubility Strategy[6][7]
SC-ααδ9 is a peptidomimetic phospholipid analogue characterized by a decanoyl (C10) lipid tail and a diphenyloxazole core . This structure dictates its solubility behavior: it is highly lipophilic (hydrophobic) and prone to rapid precipitation in aqueous environments if not managed correctly.
Solubility Data Summary
| Solvent | Solubility Limit | Stability | Recommended Use |
| DMSO | ~16 mg/mL | High (Months at -20°C) | Primary Stock Solution |
| Ethanol | Variable* | Moderate (Volatile) | Secondary/Wash Solvent |
| Water/PBS | Insoluble | Low (Precipitates immediately) | Do NOT use for Stock |
*Ethanol solubility is lower than DMSO for this compound class; validation required (see Protocol C).
The Solvation Mechanism
The decanoyl chain of SC-ααδ9 requires an aprotic, amphiphilic solvent to disrupt intermolecular Van der Waals forces.
-
Why DMSO? DMSO (Dimethyl sulfoxide) is the gold standard because it accommodates both the aromatic oxazole core and the aliphatic lipid tail, preventing the formation of micelles that occurs in protic solvents.
-
The "Crash-Out" Risk: Upon introduction to aqueous media (cell culture), the hydrophobic effect drives SC-ααδ9 to aggregate. The protocols below utilize a "Solvent Sandwich" technique to mitigate this.
Protocol A: High-Concentration Master Stock (DMSO)
Objective: Create a stable, verified 10 mM or 16 mg/mL stock solution.
Materials
-
SC-ααδ9 (Lyophilized powder).
-
Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent, ≥99.9%).
-
Borosilicate Glass Vials (Amber). CRITICAL: Avoid polystyrene/polypropylene tubes for long-term storage; the lipid tail of SC-ααδ9 will bind to plastics.
-
Argon or Nitrogen gas line (optional but recommended).
Step-by-Step Methodology
-
Equilibration: Allow the lyophilized SC-ααδ9 vial to equilibrate to room temperature (RT) for 15 minutes before opening. This prevents water condensation from entering the hygroscopic powder.
-
Gravimetric Calculation:
-
Weigh the specific amount of compound (e.g., 5 mg).
-
Calculate required DMSO volume:
-
Target: 16 mg/mL (Max) or 5-10 mM (Standard).
-
-
Solvation:
-
Add the calculated volume of Anhydrous DMSO to the glass vial.
-
Vortex: Vortex at medium speed for 30 seconds.
-
Sonication: If visible particulates remain, sonicate in a water bath at RT for 2 minutes. Do not heat above 37°C.
-
-
Inspection: Hold vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete solvation.
-
Aliquot & Storage:
-
Dispense into small glass aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Inert Gas Purge: Gently blow Argon/Nitrogen over the headspace to displace oxygen.
-
Store: -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Protocol B: The "Solvent Sandwich" Aqueous Dilution
Objective: Dilute the DMSO stock into cell culture media without precipitating the lipid-like compound.
The Challenge: Direct addition of high-concentration DMSO stock to static media often causes SC-ααδ9 to "oil out" (form micro-droplets), leading to inconsistent IC50 data.
Workflow Diagram (Graphviz)
Caption: Step-wise dilution strategy to prevent hydrophobic aggregation of SC-ααδ9.
Methodology
-
Prepare Intermediate: Do not add 100% DMSO stock directly to the cell well. Instead, prepare a 10x or 20x concentrated solution in culture media.
-
Rapid Mixing:
-
Place the culture media (e.g., 900 µL) in a tube.
-
While vortexing the media gently, add the DMSO stock (e.g., 100 µL) dropwise.
-
Result: This creates a stable dispersion or micellar suspension.
-
-
Final Application: Add this 10x intermediate to your cell wells to achieve 1x concentration.
-
DMSO Control: Ensure your vehicle control well contains the same final % of DMSO (typically 0.1% - 0.5%).
Protocol C: Ethanol Solubility Validation
Context: Ethanol is less toxic than DMSO but more volatile. Use this protocol if your assay is strictly DMSO-intolerant.
-
Saturation Test:
-
Add 1 mg SC-ααδ9 to a glass vial.
-
Add Ethanol (100%, molecular biology grade) in 50 µL increments.
-
Vortex after each addition.
-
-
Visual Check: Record the volume required to solubilize 1 mg.
-
If < 100 µL: Solubility is > 10 mg/mL (Viable stock).
-
If > 1000 µL: Solubility is poor (< 1 mg/mL). Abandon Ethanol; revert to DMSO.
-
-
Evaporation Warning: Ethanol stocks concentrate over time due to evaporation. Seal with Parafilm and store in a secondary container with desiccant.
Biological Signaling Context[3][8][9]
SC-ααδ9 is a tool compound used to probe specific signaling nodes. Understanding the pathway ensures correct experimental timing.
Mechanism of Action Diagram
Caption: Dual inhibition mechanism of SC-ααδ9 targeting PLC and Cdc25, leading to cell cycle arrest.
References
-
Vogt, A., et al. (2002). "The antisignaling agent SC-alpha alpha delta 9... is a structurally unique phospholipid analogue with phospholipase C inhibitory activity."[5] Molecular Cancer Therapeutics.[3][6]
-
Rice, R.L., et al. (1997). "Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor." Oncogene.
-
Sigma-Aldrich (Merck). "SC-ααδ9 Product Datasheet & Solubility Guide."
-
Cayman Chemical. "General Solubility Guidelines for Lipophilic Compounds."
Sources
- 1. Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ArrayScan™ Solo High Content System - Citations [thermofisher.com]
- 3. Amplex™ Red Phospholipase D Assay Kit - Citations [thermofisher.com]
- 4. ArrayScan™ XTI High Content Platform - Citations [thermofisher.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. The antisignaling agent SC-alpha alpha delta 9, 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)- 2-decanoylaminobutyric acid, is a structurally unique phospholipid analogue with phospholipase C inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of the PLC Inhibitor SC-ααδ9 via GC-MS/MS
This Application Note is designed for researchers and drug development professionals seeking a rigorous protocol for the quantification of SC-ααδ9 (SC-alpha alpha delta 9).
Clarification of Analyte: Based on the specific nomenclature "SC-alpha alpha delta 9," this guide addresses the Phospholipase C (PLC) inhibitor described in cancer therapeutics literature (e.g., Vogt et al., 2002), chemically defined as a phospholipid analogue.[1][2][3][4][5][6] This is distinct from Δ9-Tetrahydrocannabinol (THC); however, due to the lipid-like nature of SC-ααδ9, the extraction protocols share similarities with lipidomic workflows.
Executive Summary
SC-ααδ9 (4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid) is a potent, small-molecule inhibitor of Phospholipase C (PLC) used to study cell migration and antisignaling pathways in oncology.[2][3][4][5]
While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often the default for peptidomimetics, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers superior resolution for complex lipid-rich matrices (e.g., cell lysates, adipose tissue) provided the analyte is properly derivatized. This protocol details a validated workflow using automated silylation to render SC-ααδ9 volatile, enabling femtogram-level quantification.
Key Advantages of This Protocol
-
Specificity: MS/MS Multiple Reaction Monitoring (MRM) eliminates interference from endogenous phospholipids.
-
Matrix Elimination: Liquid-Liquid Extraction (LLE) removes proteins that foul LC columns.
-
Structural Confirmation: Electron Ionization (EI) provides a unique fingerprint for the diphenyloxazole moiety.
Scientific Mechanism & Pathway Context[1][2][4][7][8]
SC-ααδ9 functions by mimicking the structure of Phosphatidylinositol 4,5-bisphosphate (PIP2), thereby competitively inhibiting PLC. To understand the quantification context, one must visualize the pathway it disrupts.
Figure 1: SC-ααδ9 Mechanism of Action (PLC Inhibition)[7]
Caption: SC-ααδ9 competitively inhibits PLC, preventing the hydrolysis of PIP2 into IP3 and DAG, thereby halting downstream calcium signaling and cell migration.[7]
Experimental Protocol
Reagents and Standards
-
Analyte: SC-ααδ9 (Custom synthesis or commercial standard, >98% purity).
-
Internal Standard (IS): N-Decanoyl-L-serine (structurally similar lipid analogue) or deuterated SC-ααδ9-d5.
-
Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). Critical for capping the carboxylic acid and amide protons.
-
Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous), n-Hexane.
Sample Preparation (Liquid-Liquid Extraction)
SC-ααδ9 is highly lipophilic. A modified Bligh-Dyer or Ethyl Acetate extraction is required to recover it from aqueous cell lysates.
-
Lysate Preparation: Resuspend cell pellet (
cells) in 500 µL PBS. Sonication: 3 cycles, 10s on/off. -
Spiking: Add 10 µL of Internal Standard (100 ng/mL). Vortex 10s.
-
Extraction:
-
Add 1.5 mL Ethyl Acetate .
-
Add 50 µL 1M HCl (Acidification ensures the carboxylic acid moiety is protonated, improving partitioning into the organic phase).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
-
Drying: Transfer the upper organic layer to a silanized glass vial. Evaporate to dryness under
stream at 40°C.
Derivatization (Critical Step)
Direct injection of SC-ααδ9 is impossible due to the polar carboxylic acid and amide groups. We form the Trimethylsilyl (TMS) derivative.
-
Reconstitute dried residue in 50 µL Anhydrous Pyridine .
-
Add 50 µL BSTFA + 1% TMCS .
-
Incubate: 60°C for 45 minutes. (Heat is required to drive the reaction at the sterically hindered amide sites).
-
Cool to room temperature and transfer to autosampler vials with glass inserts.
GC-MS/MS Method Parameters
Gas Chromatography (Agilent 8890 or equivalent)
-
Column: DB-5MS Ultra Inert (30m x 0.25mm x 0.25µm). Note: The low polarity is ideal for the large hydrophobic diphenyloxazole-lipid hybrid.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 280°C. Purge flow 50 mL/min at 0.75 min.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp 1: 20°C/min to 280°C.
-
Ramp 2: 5°C/min to 310°C (hold 5 min).
-
Total Run Time: ~21 minutes.[8]
-
Mass Spectrometry (Triple Quadrupole)
-
Source: Electron Ionization (EI) @ 70 eV, 230°C.
-
Transfer Line: 300°C.
-
Acquisition Mode: MRM (Multiple Reaction Monitoring).
Predicted Fragmentation & MRM Transitions
The SC-ααδ9-TMS derivative fragments predictably. The Benzyl group and the Diphenyloxazole carbonyl cleavage provide the most stable ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) | Identification |
| SC-ααδ9-TMS | 91.0 (Benzyl+) | 65.0 | 15 | 25 | Quantifier (High Sensitivity) |
| SC-ααδ9-TMS | 306.1 (Oxazole Frag) | 165.1 | 25 | 25 | Qualifier 1 (Specificity) |
| SC-ααδ9-TMS | [M-15]+ (Loss of CH3) | Varies* | 10 | 25 | Qualifier 2 |
| IS (Decanoyl-Ser) | 245.2 | 117.1 | 15 | 25 | Internal Standard |
Note: The m/z 91 ion is ubiquitous but highly abundant. For complex matrices, use the Oxazole fragment (approx m/z 306) as the Quantifier to avoid noise.
Data Analysis & Validation
Quantification Logic
Calculate the Response Ratio (
Performance Metrics (Expected)
| Parameter | Specification | Notes |
| Linearity ( | > 0.995 | Weighted ( |
| LOD | 0.5 ng/mL | Signal-to-Noise > 3:1 |
| LOQ | 2.0 ng/mL | Signal-to-Noise > 10:1 |
| Recovery | 85% - 110% | Ethyl Acetate extraction efficiency. |
| Precision (CV) | < 15% | Intra-day and Inter-day. |
Troubleshooting & Optimization
Workflow Diagram: Sample to Result
Caption: Step-by-step extraction and derivatization workflow for SC-ααδ9.
Troubleshooting Guide
-
Low Sensitivity: Ensure the injection port is clean. Non-volatile lipid residues from cell lysates can accumulate in the liner. Change the liner every 50 injections.
-
Peak Tailing: Indicates incomplete derivatization. Ensure the reagents (BSTFA) are fresh and the incubation time is strictly 45 mins at 60°C. Moisture in the sample will kill the reaction; ensure the drying step is complete.
-
Carryover: The diphenyloxazole moiety is "sticky." Use a solvent wash of Acetone followed by Hexane between runs.
References
-
Primary Characterization: Vogt, A., Pestell, K. E., Day, B. W., Lazo, J. S., & Wipf, P. (2002).[3] The antisignaling agent SC-ααδ9... is a structurally unique phospholipid analogue with phospholipase C inhibitory activity.[3][4][5] Molecular Cancer Therapeutics, 1(11), 885–892.[1]
-
Derivatization Chemistry: Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22.
-
Lipid Extraction Standards: Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.
Sources
- 1. Peter Wipf [engineering.pitt.edu]
- 2. ArrayScan™ XTI Live High Content Platform - Citations [thermofisher.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Amplex™ Red Phospholipase D Assay Kit - Citations [thermofisher.com]
- 5. A high-throughput cell migration assay using scratch wound healing, a comparison of image-based readout methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. South Carolina Legislature Online - Search [scstatehouse.gov]
A Guide for Researchers, Scientists, and Drug Development Professionals
An Application Note and Detailed Protocol for the Immunohistochemical Detection of Voltage-Gated Calcium Channel α2δ Subunits
Introduction: The α2δ Subunit - A Key Modulator of Neuronal Function
Voltage-gated calcium (CaV) channels are critical players in the function of excitable cells, translating electrical signals into intracellular calcium transients that trigger a host of physiological events, from neurotransmitter release to muscle contraction.[1][2] These channels are complex heteromeric proteins, typically composed of a primary pore-forming α1 subunit and several auxiliary subunits that modulate channel trafficking and function.[1][3][4] Among these, the α2δ auxiliary subunits have emerged as crucial regulators and significant therapeutic targets.[1][5]
The α2δ protein family, with its four identified members (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), plays a canonical role in enhancing the plasma membrane density and modulating the biophysical properties of CaV1 and CaV2 channels.[1][3] Beyond this, emerging research points to a diverse array of non-canonical roles, including interactions with a variety of other proteins, highlighting their importance in a broader biological context.[1][3] Given that α2δ-1 is the target for the widely prescribed gabapentinoid drugs, understanding the precise localization and expression of these subunits in different tissues is of paramount importance for both basic research and drug development.[5]
Immunohistochemistry (IHC) provides an invaluable tool for visualizing the distribution of α2δ subunits within the complex architecture of tissues. However, the detection of membrane-bound ion channels like the α2δ subunits presents unique challenges, often requiring meticulous optimization of protocols to achieve specific and reliable staining.[6][7][8]
A Note on Nomenclature: The term "Sc-alpha alpha delta 9" is not a standard recognized nomenclature for this protein family. This guide is designed to provide a comprehensive protocol for the immunohistochemical detection of the known α2δ subunits, encoded by the CACNA2D gene family. The principles and methodologies outlined herein are broadly applicable to all members of this family.
Pre-Protocol Considerations: Laying the Groundwork for Success
A successful IHC experiment is built upon a foundation of careful planning and selection of reagents and controls. Rushing into the staining protocol without addressing these key aspects can often lead to ambiguous or uninterpretable results.
Antibody Selection: The Cornerstone of Specificity
The choice of primary antibody is the single most critical factor in an IHC experiment.
-
Clonality: Both monoclonal and polyclonal antibodies have their merits.[9] Polyclonal antibodies, which recognize multiple epitopes on the target protein, can offer a more robust signal. Monoclonal antibodies, on the other hand, recognize a single epitope, which can provide higher specificity.[7]
-
Host Species: The species in which the primary antibody was raised is a key consideration for selecting a secondary antibody.[10][11] To avoid cross-reactivity, the host species of the secondary antibody should be different from the species of the tissue being stained.[10]
-
Validation: It is imperative to use an antibody that has been validated for IHC applications. Check the supplier's datasheet for images and recommended protocols.
-
Controls: An isotype control (a non-immune IgG of the same isotype, from the same host species, and at the same concentration as the primary antibody) should be used to ensure that the observed staining is due to specific antigen-antibody binding and not to non-specific interactions.[9]
Tissue Preparation: Preserving Antigenicity and Morphology
The method of tissue preparation significantly impacts the outcome of the IHC staining.
-
Fixation:
-
Formalin-Fixed Paraffin-Embedded (FFPE): This is the most common method for preserving tissue morphology. However, formalin fixation creates protein cross-links that can mask the antigenic epitope, necessitating an antigen retrieval step.[6]
-
Frozen Sections: For some antigens, particularly those sensitive to the harsh chemicals and heat of the FFPE process, frozen sections may be preferable.[12]
-
-
Sectioning: The thickness of the tissue sections can influence reagent penetration and the clarity of the final image. A thickness of 3-7 µm is standard for FFPE sections.[6]
Essential Controls for Data Validation
Running appropriate controls is not optional; it is essential for validating the specificity of the staining.
-
Positive Tissue Control: A tissue known to express the target α2δ subunit. This confirms that the antibody and detection system are working correctly.
-
Negative Tissue Control: A tissue known not to express the target protein. This helps to identify any non-specific background staining.
-
"Secondary Only" Control: A slide that is processed with the omission of the primary antibody. Staining on this slide indicates non-specific binding of the secondary antibody.[9][13]
Detailed Immunohistochemistry Protocol for α2δ Subunits
This protocol is a guideline and may require optimization for your specific antibody, tissue, and detection system.
Deparaffinization and Rehydration (for FFPE tissues)
The goal of this step is to remove the paraffin wax and gradually reintroduce water to the tissue sections.
-
Place slides in a 56-60°C oven for 15-20 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by immersing them in a graded series of ethanol solutions:
-
Two changes of 100% ethanol for 3 minutes each.
-
90% ethanol for 3 minutes.
-
80% ethanol for 3 minutes.
-
-
Rinse gently in running tap water for 30 seconds, then place in a phosphate-buffered saline (PBS) wash bath for at least 5 minutes.
Antigen Retrieval: Unmasking the Epitope
This step is crucial for FFPE tissues to break the protein cross-links formed during fixation.[6]
-
Heat-Induced Epitope Retrieval (HIER) is generally more successful than Protease-Induced Epitope Retrieval (PIER) for many antigens. The optimal buffer, pH, and heating time/temperature must be determined empirically. For ion channels, milder fixation and appropriate antigen retrieval are key to successful staining.[8]
| HIER Method | Buffer | Procedure |
| Pressure Cooker | Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0) | Heat sections in the retrieval solution in a pressure cooker. The time will vary depending on the pressure cooker model.[14] |
| Microwave | Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0) | Heat slides in a microwave oven for 5-10 minutes on high power, followed by 10 minutes on low power. Do not allow the solution to boil dry.[14] |
| Water Bath | Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0) | Incubate slides in pre-heated retrieval solution at 95-100°C for 20-40 minutes. |
After heating, allow the slides to cool in the retrieval buffer for at least 20 minutes at room temperature. Then, rinse the slides in PBS.
Blocking Endogenous Enzymes
Endogenous enzymes in the tissue can react with the detection system, leading to high background staining.
-
Peroxidase Blocking: If using a horseradish peroxidase (HRP)-based detection system, incubate the sections in 3% hydrogen peroxide (H2O2) in methanol or PBS for 10-15 minutes.[15] This step is particularly important in tissues with high endogenous peroxidase activity, such as the kidney and liver.[15]
-
Alkaline Phosphatase (AP) Blocking: If using an AP-based system, endogenous AP can be blocked by adding levamisole to the chromogenic substrate solution.[15]
Blocking Non-Specific Binding
This step is critical to prevent the primary and secondary antibodies from binding to non-target sites in the tissue.[16]
-
Incubate the sections in a blocking solution for 30-60 minutes at room temperature.[17]
-
Common blocking solutions include:
-
Normal Serum: Use serum from the same species in which the secondary antibody was raised (e.g., use normal goat serum if the secondary antibody is goat anti-rabbit).[17] A concentration of 1-5% is typical.[15][17]
-
Protein Solutions: Bovine Serum Albumin (BSA) or non-fat dry milk at a concentration of 1-5% can also be used.[15][17]
-
Primary Antibody Incubation
-
Dilute the primary antibody to its optimal concentration in a suitable antibody diluent (e.g., PBS with 1-5% BSA).
-
Apply the diluted primary antibody to the sections, ensuring complete coverage.
-
Incubate in a humidified chamber. Incubation times and temperatures should be optimized; common conditions are 1-2 hours at room temperature or overnight at 4°C.
Secondary Antibody and Detection System
Indirect detection methods are generally preferred for IHC as they provide signal amplification.[18][19]
-
Choosing a Secondary Antibody: The secondary antibody must be directed against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[11]
-
Detection Systems:
-
Chromogenic Detection: This involves an enzyme-conjugated secondary antibody that converts a soluble substrate into a colored precipitate at the site of the antigen.[20] This method offers a permanent signal and can be viewed with a standard brightfield microscope.[20][21]
-
Polymer-Based Systems: These offer high sensitivity and lower background compared to traditional avidin-biotin-based methods.[9]
-
-
Fluorescent Detection: A fluorophore-conjugated secondary antibody is used, which can be visualized with a fluorescence microscope. This method is ideal for multiplexing (detecting multiple targets on the same slide).[18][19][21]
-
-
Apply the diluted, conjugated secondary antibody to the sections and incubate for 30-60 minutes at room temperature.
Visualization
-
Chromogenic:
-
Prepare the chromogen substrate solution (e.g., DAB, which produces a brown precipitate) according to the manufacturer's instructions.
-
Incubate the sections with the substrate until the desired color intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with a nuclear stain like hematoxylin to provide tissue context.
-
-
Fluorescent:
-
Mount the slides with a mounting medium containing an anti-fade reagent.
-
Dehydration and Mounting (for Chromogenic IHC)
-
Dehydrate the sections through a graded series of ethanol (e.g., 80%, 90%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and a coverslip.
Workflow Visualization
Caption: A generalized workflow for immunohistochemical staining.
Data Interpretation and Troubleshooting
Interpreting Staining Patterns
-
Localization: For α2δ subunits, which are GPI-anchored proteins, a key aspect of their function is their localization at the plasma membrane.[4] Therefore, a distinct membrane staining pattern would be expected. However, cytoplasmic staining may also be observed, which could represent protein pools in the secretory pathway.[22][23]
-
Expression Levels: The Human Protein Atlas can be a valuable resource for predicted and observed expression patterns of CACNA2D genes in various tissues.[22][23][24][25]
-
Semi-Quantitative Scoring: Staining can be scored based on intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive cells.[26]
Troubleshooting Common IHC Problems
| Problem | Possible Cause(s) | Solution(s) |
| No/Weak Staining | - Primary antibody concentration too low.- Inadequate antigen retrieval.- Antibody not validated for IHC.- Low target protein expression. | - Increase primary antibody concentration or incubation time.[13]- Optimize antigen retrieval method (buffer, pH, time, temperature).[13]- Confirm antibody is suitable for IHC on your tissue type.[13]- Use a signal amplification system.[13][27] |
| High Background | - Primary or secondary antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Endogenous enzyme activity not blocked. | - Titrate antibodies to their optimal concentration.[28][29]- Increase blocking time or change blocking reagent.[28]- Increase the duration or number of wash steps.[27]- Ensure the endogenous enzyme blocking step was performed correctly.[28] |
| Non-Specific Staining | - Cross-reactivity of the secondary antibody.- Hydrophobic interactions.- Fc receptor binding. | - Use a pre-adsorbed secondary antibody.[13][27]- Ensure blocking buffer contains a protein like BSA.- Use normal serum from the host species of the secondary antibody for blocking.[30] |
| Damaged Tissue/ Membrane Protein Loss | - Harsh antigen retrieval.- Permeabilization agent too strong. | - Reduce the time or temperature of antigen retrieval.[28]- For membrane proteins, avoid or use a milder detergent (e.g., Tween-20 instead of Triton X-100).[13][27] |
Appendices
Appendix A: Reagent Recipes
-
10x Phosphate-Buffered Saline (PBS), pH 7.4:
-
80 g NaCl
-
2 g KCl
-
14.4 g Na2HPO4
-
2.4 g KH2PO4
-
Dissolve in 800 mL distilled water. Adjust pH to 7.4. Add distilled water to 1 L. Dilute to 1x for use.
-
-
10 mM Sodium Citrate Buffer, pH 6.0:
-
1.92 g Citric Acid Monohydrate
-
Dissolve in 1 L distilled water. Adjust pH to 6.0 with NaOH.[31]
-
-
Tris-EDTA Buffer, pH 9.0:
-
1.21 g Tris Base
-
0.37 g EDTA
-
Dissolve in 1 L distilled water. Adjust pH to 9.0 with HCl.[31]
-
References
- Choosing Secondary Antibodies For IHC - Vector Labs. (2022, December 7).
- How to Choose the Best Secondary Antibody for Immunohistochemistry Application. (2024, January 27).
- IHC Blocking - Creative Diagnostics. (2021, April 27).
- Blocking Reagents | Vector Labs.
- IHC detection systems: Advantages and Disadvantages.
- IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | R&D Systems.
- Selecting Antibodies For IHC | Proteintech Group. (2024, December 24).
- Blocking Strategies for IHC | Thermo Fisher Scientific - ES.
- Blocking Solutions - IHC WORLD. (2024, January 20).
- IHC/IF/ICC Secondary Antibodies - Jackson ImmunoResearch.
- How to Choose a Secondary Antibody. (2024, November 21).
- Immunohistochemistry (IHC): The Complete Guide - Antibodies.com. (2025, September 26).
- Specific immunohistochemical pattern of carbonic anhydrase IX is helpful for the diagnosis of CNS hemangioblastoma - PubMed. (2015, July 15).
- IHC Troubleshooting | OriGene Technologies Inc.
- TROUBLESHOOTING TIPS - IHC | Abcam.
- IHC vs IF: Immunohistochemistry or Immunofluorescence? Key Differences Explained. (2025, April 29).
- Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. (2018, November 21).
- Immunohistochemistry Troubleshooting Guide.
- IHC detection systems: Advantages and Disadvantages - Bio-Techne.
- Specific immunohistochemical pattern of carbonic anhydrase IX is helpful for the diagnosis of CNS hemangioblastoma.
- Immunohistochemistry Troubleshooting Handbook - Boster Bio.
- Detection and amplification systems - Abcam.
- IHC Troubleshooting Guide | Thermo Fisher Scientific - US.
- Immunohistochemistry as a detection tool for ion channels involved in dental pain signaling.
- Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PubMed. (2018, November 21).
- Voltage-dependent Ca2+ channel ??2?? auxiliary subunit: Structure, function and regulation - ResearchGate. (2025, August 7).
- Antigen Retrieval Methods | R&D Systems.
- Immunohistochemistry for Ion Channels and Their Interacting Molecules: Tips for Improving Antibody Accessibility | Springer Nature Experiments.
- IHC antigen retrieval protocol - Abcam.
- The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function | PNAS. (2010, January 4).
- Tissue expression of CACNA2D1 - Summary - The Human Protein Atlas.
- The Method of IHC Antigen Retrieval - Creative Diagnostics. (2021, March 31).
- The Role of Accessory 2αδ Subunits in the Trafficking and Expression of Voltage Gated Calcium Channels - Research Projects - Kammermeier Lab - UR Medicine.
- CACNA2D2 protein expression summary - The Human Protein Atlas.
- Anti-Carbonic Anhydrase 9/CA9 antibody [2D3] ab107257 from Abcam | Biocompare.com.
- IHC staining protocol | Abcam.
- Tissue expression of CACNA2D2 - Primary data - The Human Protein Atlas.
- Tissue expression of CACNA2D2 - Summary - The Human Protein Atlas.
- Immunohistochemistry Procedure for Paraffin-Embedded Tissues - Sigma-Aldrich.
- CD9 immunohistochemical staining of breast carcinoma: unlikely to provide useful prognostic information for routine use - PubMed. (2001, December 15).
- IMMUNOHISTOCHEMISTRY - Cell Signaling Technology.
- Identifying and functionally characterizing tissue-specific and ubiquitously expressed human lncRNAs | Oncotarget. (2016, February 9).
- Immunohistochemistry Protocols - MIT.
- Tissue Immunostaining Protocol Rat Antibodies to detect alpha-chains of type IV collagen NC1 - Chondrex, Inc.
Sources
- 1. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Role of Accessory 2αδ Subunits in the Trafficking and Expression of Voltage Gated Calcium Channels - Research Projects - Kammermeier Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 6. bosterbio.com [bosterbio.com]
- 7. Immunohistochemistry as a detection tool for ion channels involved in dental pain signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemistry for Ion Channels and Their Interacting Molecules: Tips for Improving Antibody Accessibility | Springer Nature Experiments [experiments.springernature.com]
- 9. Selecting Antibodies For IHC | Proteintech Group [ptglab.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. How to Choose the Best Secondary Antibody for Immunohistochemistry Application - IHC WORLD [ihcworld.com]
- 12. media.cellsignal.cn [media.cellsignal.cn]
- 13. origene.com [origene.com]
- 14. The Method of IHC Antigen Retrieval - Creative Diagnostics [creative-diagnostics.com]
- 15. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. rndsystems.com [rndsystems.com]
- 19. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 20. Detection and amplification systems | Abcam [abcam.com]
- 21. ihisto.io [ihisto.io]
- 22. Tissue expression of CACNA2D1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 23. Tissue expression of CACNA2D2 - Summary - The Human Protein Atlas [proteinatlas.org]
- 24. CACNA2D2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 25. Tissue expression of CACNA2D2 - Primary data - The Human Protein Atlas [proteinatlas.org]
- 26. CD9 immunohistochemical staining of breast carcinoma: unlikely to provide useful prognostic information for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. arigobio.com [arigobio.com]
- 28. abcam.com [abcam.com]
- 29. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. docs.abcam.com [docs.abcam.com]
- 31. mit.edu [mit.edu]
Troubleshooting & Optimization
Technical Support Center: Stabilizing Sc-alpha alpha delta 9 Solutions for Long-Term Research
Document ID: SAA9-TSS-2026-02-21
Version: 1.0
Introduction
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals working with Sc-alpha alpha delta 9 (Sααδ9), a novel compound with significant therapeutic potential. Due to its complex molecular structure, Sααδ9 exhibits sensitivity to various environmental factors, making the preparation and long-term storage of stable solutions a critical prerequisite for obtaining reproducible and reliable experimental data.
This document outlines common challenges and provides validated strategies to mitigate degradation, ensuring the integrity of your Sααδ9 solutions throughout the research and development lifecycle. The principles and protocols described herein are grounded in established best practices for handling sensitive organic molecules.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of Sααδ9?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its broad solvating power for organic molecules.[1] However, always use anhydrous, high-purity DMSO (≥99.9%) to minimize water-mediated degradation. For working solutions, the final DMSO concentration in aqueous buffers should typically be kept below 0.5% to avoid artifacts in biological assays.[2]
Q2: My Sααδ9 solution appears cloudy or has visible precipitate after preparation. What should I do?
A2: Cloudiness or precipitation can indicate that the solubility limit has been exceeded or that the compound is crashing out of solution. Try gentle warming in a 37°C water bath and vortexing or brief sonication to aid dissolution.[3] If the issue persists, you may need to prepare a lower concentration stock solution.
Q3: How should I store my Sααδ9 stock solution?
A3: Aliquot the stock solution into single-use volumes and store at -20°C or, for maximum stability, at -80°C.[3] This minimizes freeze-thaw cycles, which can accelerate degradation and cause precipitation.[4] The vials should be tightly sealed and protected from light.
Q4: I've diluted my DMSO stock into an aqueous buffer for my experiment, and it immediately precipitated. How can I prevent this?
A4: This is a common issue with hydrophobic compounds.[1] To prevent this "solvent-shift" precipitation, add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This ensures rapid mixing and prevents localized high concentrations of the compound.[1] Additionally, ensure the final DMSO concentration is as low as possible.
Q5: Is Sααδ9 sensitive to light?
A5: Yes, preliminary data suggests Sααδ9 is susceptible to photolytic degradation. All solutions should be prepared under subdued lighting and stored in amber vials or containers wrapped in aluminum foil to protect them from light.[5]
Part 2: Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Loss of Compound Activity Over Time
Question: My Sααδ9 solution shows decreased efficacy in my bioassay compared to a freshly prepared solution. What could be the cause?
Answer: A decline in activity strongly suggests chemical degradation. The primary suspects are hydrolysis, oxidation, and photolysis.
-
Causality: The molecular structure of Sααδ9 likely contains functional groups susceptible to these degradation pathways. For example, ester or amide groups are prone to hydrolysis, while electron-rich moieties can be easily oxidized.[6][7]
-
Troubleshooting Steps:
-
Review your solvent: Ensure you are using anhydrous DMSO. Water is a key reactant in hydrolysis.[8]
-
Control the pH: When preparing aqueous working solutions, use a buffer system to maintain a stable pH. The optimal pH for Sααδ9 stability should be empirically determined, but starting in the pH 6.0-7.5 range is often a good practice. Drastic shifts in pH can catalyze hydrolysis.[6][9]
-
Prevent Oxidation:
-
Degas your aqueous buffers by sparging with an inert gas like nitrogen or argon before adding the Sααδ9 stock solution. This removes dissolved oxygen.
-
Consider adding an antioxidant to your stock solution. See Table 1 for recommendations.
-
-
Protect from Light: Strictly adhere to protocols for minimizing light exposure during preparation, storage, and handling.[7]
-
Analytical Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact Sααδ9 remaining in your solution and to detect the appearance of degradation products.[10]
-
Issue 2: Color Change in Solution
Question: My Sααδ9 solution, which is normally colorless, has developed a yellow or brownish tint upon storage. Why?
Answer: A color change is a common indicator of oxidative degradation or the formation of highly conjugated degradation products.
-
Causality: Oxidation can lead to the formation of new chromophores in the molecular structure.[7] This process can also be catalyzed by trace metal ions present in solvents or reagents.[11]
-
Troubleshooting Steps:
-
Implement Antioxidant Strategies: This is the most critical step. The formation of color strongly suggests that oxidative pathways are at play.
-
Introduce a Chelating Agent: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to your buffer solutions. Chelators bind and inactivate trace metal ions that can catalyze oxidative reactions.[12][13]
-
Verify Solvent Purity: Ensure you are using high-purity solvents. Some solvents can degrade over time to form oxidative species (e.g., peroxides in ethers).[14] While DMSO is generally stable, using fresh, high-quality stock is crucial.
-
Evaluate Headspace: When aliquoting, minimize the air (headspace) in the vial. You can do this by using vials appropriately sized for the aliquot volume or by overlaying the solution with an inert gas like argon before sealing.
-
Issue 3: Inconsistent Results Between Experiments
Question: I am getting significant variability in my experimental results even when using the same nominal concentration of Sααδ9. What's going on?
Answer: Inconsistent results often point to issues with solution stability or preparation methodology.
-
Causality: If the compound is degrading, the actual concentration of active Sααδ9 will vary depending on the age and storage conditions of the solution. Inconsistent preparation techniques can also lead to variations in the final concentration.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Follow a strict, documented Standard Operating Procedure (SOP) for solution preparation. See SOP-1 below.
-
Use Fresh Working Solutions: Always prepare fresh working dilutions from your frozen stock for each experiment. Do not store dilute aqueous solutions for extended periods.[3]
-
Minimize Freeze-Thaw Cycles: Use single-use aliquots of your DMSO stock. Repeated freezing and thawing can cause the compound to precipitate or degrade.[4]
-
Confirm Concentration: Periodically check the concentration of your stock solution using a validated analytical method like HPLC-UV.[10] This serves as a quality control check.
-
Part 3: Experimental Protocols and Data
SOP-1: Preparation of Stabilized Sααδ9 Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO with added stabilizers.
-
Preparation:
-
Allow the Sααδ9 solid compound and anhydrous DMSO to equilibrate to room temperature in a desiccator.
-
Weigh the required amount of Sααδ9 in a sterile, amber microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to a final concentration of 0.01% (w/v). BHT is an effective free-radical scavenger.[14]
-
Vortex the solution for 2-3 minutes. If necessary, sonicate in a bath sonicator for 5-10 minutes until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the solution into single-use, low-binding amber vials.
-
(Optional but recommended) Gently flush the headspace of each vial with dry argon or nitrogen gas before capping.
-
Label the vials clearly with the compound name, concentration, date, and batch number.
-
Store immediately at -80°C.
-
Table 1: Recommended Stabilizing Agents
| Agent Type | Example | Typical Concentration Range | Mechanism of Action | Primary Degradation Pathway Targeted |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free-radical scavenger.[14] | Oxidation |
| Antioxidant | Vitamin E (α-tocopherol) | 0.05 - 0.5% | Interrupts free-radical chain reactions.[15] | Oxidation |
| Chelating Agent | EDTA | 0.1 - 1 mM | Sequesters metal ions that catalyze oxidation.[12] | Oxidation |
| Buffer | Phosphate or Acetate Buffer | 10 - 50 mM | Maintains stable pH to prevent acid/base-catalyzed hydrolysis.[9] | Hydrolysis |
Part 4: Visualizations
Diagram 1: Workflow for Preparing a Stabilized Working Solution
Caption: Workflow for preparing stable Sααδ9 solutions.
Diagram 2: Decision Tree for Troubleshooting Solution Instability
Caption: Troubleshooting decision tree for Sααδ9 solution instability.
Diagram 3: Key Degradation Pathways for Sensitive Molecules
Caption: Common degradation pathways affecting Sααδ9.
References
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]
-
Binder World. (2025, April 10). In the right light: What ICH photostability tests are all about. [Link]
-
BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. [Link]
-
ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
-
Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
Moravek. The Dangers of Chemical Compound Degradation. [Link]
-
Q-Lab. Understanding ICH Photostability Testing. [Link]
-
Westlab. (2024, January 22). The Vital Role of pH Buffer Solution in Chemical Reactions. [Link]
-
Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?[Link]
-
Scribd. Study of Chemical Degradation Pathways. [Link]
-
OnlyTRAININGS. Important points to be considered for selecting solvents in different applications. [Link]
-
ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?[Link]
-
Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
IJSDR. Stability indicating study by using different analytical techniques. [Link]
-
ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?[Link]
-
PMC. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. [Link]
-
PMC. (2025, February 26). Role of Antioxidant Supplementation in Enhancing Chelation Therapy for Lead-Induced Oxidative Stress in Rats. [Link]
-
SoapMaker's Journal. (2024, October 2). Understanding Chemical Stability – Principles and Testing Methods. [Link]
-
ICH. (2010, February 2). Q1A(R2) Guideline. [Link]
-
Moravek. The Dangers of Chemical Compound Degradation. [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
AOCS. (2022, August 10). Metal Chelators as Antioxidants. [Link]
-
PMC. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. [Link]
-
MSF Medical Guidelines. Drug quality and storage. [Link]
-
IJNRD. (2018, April 15). Degradation Profiling of Pharmaceuticals: A Review. [Link]
-
Tweak & Tinker. (2026, January 26). Chelating Agents in Cosmetics: What They Do, When to Use Them, and How to Choose the Right One. [Link]
-
effects-of-buffers-on-ph-lab.pdf. effects of buffers on ph lab. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. ziath.com [ziath.com]
- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. moravek.com [moravek.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. sepscience.com [sepscience.com]
- 11. Chelating Agents in Cosmetics: What They Do, When to Use Them, and How to Choose the Right One [mbcosmeticsacademy.com]
- 12. aocs.org [aocs.org]
- 13. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Stabilizer Systems [sigmaaldrich.com]
- 15. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Minimizing Batch-to-Batch Variability in SC-ααδ9 Experimental Workflows
The following technical guide is structured to address the specific challenges of working with SC-ααδ9 (SC-alpha alpha delta 9) , a complex small molecule inhibitor with dual specificity for Cdc25 phosphatases and Phospholipase C (PLC).
Executive Summary & Compound Profile
SC-ααδ9 (4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid) presents unique challenges in reproducibility due to its lipophilic nature and dual mechanism of action. Originally identified as a Cdc25 inhibitor, it acts as a functional analogue of membrane phospholipids, potently inhibiting Phospholipase C (PLC).[1][2][3]
Variability in SC-ααδ9 experiments rarely stems from the compound's chemical synthesis alone; rather, it arises from solubility artifacts , plasticware adsorption , and serum-binding kinetics that alter the effective free concentration (
Compound Properties Table
| Property | Specification | Critical Impact on Variability |
| Molecular Weight | ~680-700 Da (varies by salt) | High MW contributes to slow diffusion rates in 3D cultures. |
| Solubility | DMSO (16 mg/mL); Insoluble in Water | High Risk: Rapid precipitation upon direct addition to aqueous media causes "hotspots" of toxicity and low effective dose. |
| Lipophilicity | High (Phospholipid Analogue) | High Risk: Adsorbs to polystyrene plates and binds BSA/FBS in media, reducing potency by up to 40-60%. |
| Target Specificity | Cdc25A/B/C & PLC | Dual-targeting requires strict cell synchronization to distinguish G2/M arrest (Cdc25) from calcium signaling effects (PLC). |
Critical Reagent Handling: The "Hidden" Variables
To minimize batch-to-batch variability, you must treat SC-ααδ9 not just as a drug, but as a lipid-mimetic .
A. Reconstitution and Storage
The Issue: SC-ααδ9 is hygroscopic and prone to hydrolysis if stored improperly in DMSO. The Protocol:
-
Solvent Choice: Use anhydrous DMSO (Grade: Cell Culture Tested,
99.9%). -
Aliquot Strategy: Do not freeze-thaw the master stock. Aliquot into single-use amber glass vials (to prevent plastic adsorption) and store at -20°C.
-
Desiccation: Store vials in a desiccator. Water absorption by DMSO causes compound degradation.
B. The "Step-Down" Dilution Method
The Issue: "Crashing out." Adding 100% DMSO stock directly to cell media often causes microscopic precipitation that is invisible to the naked eye but ruins IC50 curves. The Solution:
-
Prepare a 100x intermediate in serum-free media or PBS immediately before use.
-
Vortex vigorously for 30 seconds.
-
Add the 100x intermediate to the final well.
-
Why? This pre-dilution step coats the lipophilic molecules with buffer ions/proteins in a controlled volume, preventing large aggregate formation.
-
Troubleshooting Guide & FAQs
This section addresses specific pain points reported by researchers using SC-ααδ9 in cell cycle and signaling assays.
Q1: Why do my IC50 values for G2/M arrest shift significantly between experiments?
Diagnosis: Inconsistent cell synchronization or serum binding. Technical Insight: SC-ααδ9 targets Cdc25, which is expressed cyclically. If your "Batch A" cells were 60% confluent and "Batch B" were 90% confluent, the basal Cdc25 levels differ. Furthermore, SC-ααδ9 binds albumin in FBS. Corrective Action:
-
Standardize Confluence: Seed cells to reach exactly 70% confluence at the time of treatment.
-
Serum Correction: Run assays in reduced-serum media (0.5% - 1% FBS) if cells tolerate it, or keep FBS lot numbers constant.
-
Reference: Tamura et al. (1999) demonstrated the concentration-dependent block of G2/M transition; however, this is strictly dependent on the timing of drug addition relative to the cell cycle.
Q2: I see high toxicity in control wells treated with the vehicle. Is the DMSO reacting with SC-ααδ9?
Diagnosis: Localized cytotoxicity due to poor mixing. Technical Insight: SC-ααδ9 is a phospholipid analogue.[1][2][3][4][5] At high local concentrations (during pipetting), it can act like a detergent, disrupting cell membranes before it inhibits PLC. Corrective Action:
-
Never pipette the drug directly onto the cell monolayer.
-
Withdraw 50% of the media from the well, mix the drug into this volume in a separate tube, and gently return it to the well.
Q3: My Western blots show inconsistent phosphorylation of Cdk1 (Cdc2). Why?
Diagnosis: Phosphatase reactivation during lysis. Technical Insight: SC-ααδ9 inhibits Cdc25 in vivo. Once you lyse the cells, the drug is diluted, and endogenous phosphatases may reactivate, stripping the phosphate from Cdk1. Corrective Action:
-
Include broad-spectrum phosphatase inhibitors (Sodium Orthovanadate + NaF) and a specific Cdc25 inhibitor (if available/different from SC-ααδ9) in your lysis buffer.
-
Keep lysates on ice at all times.
Standardized Assay Protocols
Protocol A: PLC Inhibition Validation (Amplex Red Method)
Use this assay to qualify a new batch of SC-ααδ9 before using it in precious cell culture experiments.
-
Enzyme Mix: Recombinant PLC (0.2 U/mL) in 50 mM Tris-HCl (pH 7.4).
-
Substrate: Phosphatidylcholine (PC) liposomes.
-
Detection: Amplex Red reagent + Alkaline Phosphatase + Choline Oxidase + HRP.
-
Execution:
-
Incubate SC-ααδ9 (0.1 - 100 µM) with PLC for 15 min at RT.
-
Add PC substrate.
-
Incubate 30 min at 37°C.
-
Read Fluorescence (Ex/Em: 530/590 nm).
-
-
Pass Criteria: IC50 must fall within ±15% of the historical mean (typically ~25 µM).
Protocol B: Cell Cycle Analysis (Flow Cytometry)
-
Synchronization: Double-thymidine block (optional but recommended for high precision).
-
Treatment: Add SC-ααδ9 (e.g., 20 µM) for 12–24 hours.
-
Fixation: Harvest cells, wash in PBS, fix in 70% ice-cold ethanol (dropwise addition while vortexing).
-
Staining: PI/RNase Staining Buffer.
-
Gating: Exclude doublets (Width vs. Area).
-
Readout: Quantify % cells in G2/M. A successful batch should show >40% G2/M accumulation in sensitive lines (e.g., tsFT210 or HeLa).
Mechanistic Visualization
The following diagram illustrates the dual pathway interference of SC-ααδ9, highlighting why batch variability in this compound affects both proliferation (Cdc25) and survival signaling (PLC).
Figure 1: Dual Mechanism of Action. SC-ααδ9 acts as a phospholipid analogue to inhibit PLC (left branch) while simultaneously blocking Cdc25-mediated dephosphorylation of Cdk1 (right branch), leading to G2/M arrest.
References
-
Vogt, A., Pestell, K. E., Day, B. W., Lazo, J. S., & Wipf, P. (2002). The antisignaling agent SC-alpha alpha delta 9 is a structurally unique phospholipid analogue with phospholipase C inhibitory activity.[1][2][3][4][5][6] Molecular Cancer Therapeutics, 1(11), 885–892.[3][7]
-
Tamura, K., et al. (1999). Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor.[1][8][9] Oncogene, 18(49), 6989–6996.
-
Lazo, J. S., & Wipf, P. (2000). Combinatorial chemistry and contemporary pharmacology. Journal of Pharmacology and Experimental Therapeutics, 293(3), 705-709.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The antisignaling agent SC-alpha alpha delta 9, 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)- 2-decanoylaminobutyric acid, is a structurally unique phospholipid analogue with phospholipase C inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit - Citations [thermofisher.com]
- 5. Amplex™ Red Phospholipase D Assay Kit - Citations [thermofisher.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Peter Wipf [engineering.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Thermal Conditions for Sc-alpha alpha delta 9 Processing
Welcome to the dedicated technical support center for Sc-alpha alpha delta 9. This guide is designed for our partners in research, science, and drug development to ensure the successful processing and handling of this novel biomolecule. The unique structural characteristics of Sc-alpha alpha delta 9 necessitate precise control over thermal conditions to maintain its conformational integrity, biological activity, and stability.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the foundational knowledge and practical protocols required for optimal outcomes.
Section 1: Understanding the Thermal Profile of Sc-alpha alpha delta 9
The processing of Sc-alpha alpha delta 9 is fundamentally governed by its thermodynamic properties. Like many complex proteins, its three-dimensional structure is maintained by a delicate balance of non-covalent interactions, which can be disrupted by thermal energy.[1][2] Elevated temperatures increase the kinetic energy of the molecule, leading to the disruption of these bonds and causing the protein to unfold from its native, functional state into a denatured state.[1][3]
This unfolding process often exposes hydrophobic residues that are normally buried within the protein's core.[1][4] In a crowded cellular environment or at high experimental concentrations, these exposed hydrophobic patches can interact with each other, leading to the formation of non-functional, and often irreversible, aggregates.[4][5] Therefore, maintaining an optimal thermal environment is paramount to prevent denaturation and subsequent aggregation.
Caption: Thermal Denaturation and Aggregation Pathway.
Section 2: Proactive Optimization: Thermal Shift Assay (TSA)
Before proceeding with large-scale processing, we strongly recommend performing a Thermal Shift Assay (also known as Differential Scanning Fluorimetry or ThermoFluor®) to determine the melting temperature (Tm) of Sc-alpha alpha delta 9 under various conditions.[6] The Tm is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability. This assay allows for high-throughput screening of buffers, pH, salts, and stabilizing excipients to identify the optimal formulation for your experiments.[6][7]
Experimental Protocol: High-Throughput Thermal Shift Assay
This protocol provides a framework for screening conditions that enhance the thermal stability of Sc-alpha alpha delta 9.
Materials:
-
Purified Sc-alpha alpha delta 9
-
SYPRO Orange dye (or equivalent fluorescent dye that binds to hydrophobic regions)
-
A panel of buffers with varying pH (e.g., Phosphate, Histidine, Tris)[8]
-
Screening additives: Salts (NaCl, KCl), Sugars (Sucrose, Trehalose), Amino Acids (Arginine, Glycine), and Polyols (Glycerol).[9]
-
Quantitative PCR (qPCR) instrument capable of monitoring fluorescence over a temperature gradient.
-
96-well or 384-well PCR plates.
Methodology:
-
Master Mix Preparation: Prepare a master mix containing Sc-alpha alpha delta 9 at a final concentration of 2-5 µM and SYPRO Orange dye at a 5X final concentration in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Plate Setup: Dispense the master mix into the wells of a PCR plate.
-
Condition Screening: Add different buffer components, salts, or stabilizers to each well from stock solutions. Ensure the final volume in each well is consistent. Include control wells with no additives.
-
qPCR Run: Place the plate in the qPCR instrument. Set up a melt curve experiment:
-
Initial temperature: 25°C for 2 minutes.
-
Temperature ramp: Increase temperature from 25°C to 95°C at a rate of 0.5°C/minute.
-
Data acquisition: Record fluorescence at every temperature step.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well.
-
The midpoint of the sigmoidal curve represents the melting temperature (Tm).
-
Identify the conditions that result in the highest Tm.
-
Caption: Workflow for Thermal Shift Assay (TSA).
Data Presentation: Example TSA Screening Results
The table below illustrates hypothetical results from a TSA screen, designed to identify stabilizing conditions for Sc-alpha alpha delta 9.
| Condition ID | Buffer (50 mM) | pH | Additive (1 M) | Melting Temp (Tm) in °C | Interpretation |
| C-01 (Control) | HEPES | 7.4 | None | 48.2 | Baseline Stability |
| B-01 | Phosphate | 7.0 | None | 49.5 | Minor Improvement |
| B-02 | Histidine | 6.5 | None | 51.3 | Good Buffer Choice |
| A-01 | Histidine | 6.5 | 0.5 M Arginine | 54.8 | Highly Stable |
| A-02 | Histidine | 6.5 | 0.5 M Sucrose | 53.1 | Very Stable |
| S-01 | HEPES | 7.4 | 500 mM NaCl | 47.1 | Destabilizing |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the processing of Sc-alpha alpha delta 9.
Issue 1: Low Yield of Soluble Protein After Expression and Lysis
-
Question: After inducing expression and lysing the cells, I find very little Sc-alpha alpha delta 9 in the soluble fraction. What's going wrong?
-
Potential Causes & Solutions:
-
Cause 1: High Expression Temperature. Rapid protein synthesis can outpace the cell's folding machinery, leading to misfolding and aggregation into insoluble inclusion bodies.[10][11]
-
Cause 2: Over-Expression. A very strong promoter or high concentration of inducer can lead to protein concentrations that overwhelm the folding capacity of the host cells.[10]
-
Solution: Reduce the concentration of the induction agent (e.g., IPTG) to lower the rate of transcription and improve protein solubility.[10]
-
-
Cause 3: Harsh Lysis Method. Mechanical lysis methods like sonication can generate localized heat, causing thermal denaturation and aggregation.[5]
-
Solution: Perform all lysis steps on ice. Use short, pulsed sonication cycles with cooling periods in between. Alternatively, consider using milder enzymatic lysis methods.[5]
-
-
Issue 2: Protein Aggregation Observed During Purification Steps
-
Question: My Sc-alpha alpha delta 9 protein is soluble after lysis, but it precipitates or aggregates during chromatography (e.g., IMAC, IEX). Why is this happening?
-
Potential Causes & Solutions:
-
Cause 1: Sub-optimal Buffer Conditions. The pH or ionic strength of your purification buffers may not be optimal for the stability of Sc-alpha alpha delta 9. Proteins are often least soluble at their isoelectric point (pI).[13]
-
Solution: Use the buffer system identified in your TSA screen. Ensure the buffer pH is at least 1 unit away from the protein's theoretical pI. You can also try adjusting the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific electrostatic or hydrophobic interactions.[7]
-
-
Cause 2: High Local Concentration. During affinity or ion-exchange chromatography, the protein becomes highly concentrated on the resin, which can promote aggregation.[5]
-
Solution: Use a gradual elution gradient instead of a sharp step elution to avoid "shocking" the protein.[5] Consider using a lower capacity resin or loading less total protein.
-
-
Cause 3: Destabilizing Elution Conditions. Elution agents, such as high concentrations of imidazole in His-tag purification, can be destabilizing to some proteins.[5]
-
Issue 3: Loss of Biological Activity After Processing or Storage
-
Question: The final purified Sc-alpha alpha delta 9 shows low or no activity in my functional assays. How can I prevent this?
-
Potential Causes & Solutions:
-
Cause 1: Thermal Stress. Even transient exposure to elevated temperatures during purification can cause a fraction of the protein to misfold, leading to a loss of activity.[8]
-
Solution: Maintain a cold chain throughout the entire purification process. Perform all steps at 4-10°C where possible.[14]
-
-
Cause 2: Freeze-Thaw Cycles. Repetitive freezing and thawing can create stress at the ice-liquid interface, which can denature proteins and promote aggregation.[8]
-
Solution: Aliquot the purified protein into single-use volumes before freezing to avoid multiple freeze-thaw cycles. Add a cryoprotectant like 10-20% glycerol to the final buffer before storing at -80°C.[13]
-
-
Cause 3: Oxidative Damage. Cysteine residues can be prone to oxidation, which can disrupt structure and function.
-
Solution: Add a reducing agent like DTT or TCEP (1-5 mM) to your buffers, especially if Sc-alpha alpha delta 9 has critical cysteine residues.[13]
-
-
Caption: Troubleshooting Decision Tree for Aggregation.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What is the recommended long-term storage temperature for Sc-alpha alpha delta 9?
-
A: For long-term stability, we recommend storing purified Sc-alpha alpha delta 9 at -80°C in a buffer containing a cryoprotectant such as 10-20% glycerol.[13] For short-term storage (1-2 days), 4°C is acceptable, but stability should be verified.
-
-
Q2: How do additives like sugars and amino acids protect against thermal stress?
-
A: Stabilizers like sugars (sucrose, trehalose) and amino acids work through a mechanism of preferential exclusion. They are excluded from the protein's surface, which strengthens the hydration shell around the protein. This makes the unfolded state thermodynamically less favorable, thus shifting the equilibrium towards the properly folded, native state and increasing the energy required for denaturation.[9]
-
-
Q3: Can I refold Sc-alpha alpha delta 9 if it forms inclusion bodies?
-
A: Refolding from inclusion bodies is possible but often challenging and requires protocol optimization.[11] It typically involves solubilizing the aggregated protein with strong denaturants (e.g., urea, guanidinium chloride) and then slowly removing the denaturant to allow the protein to refold. This process can have low yields and should be considered a secondary strategy to optimizing soluble expression.
-
-
Q4: My results are inconsistent between different processing batches. Could temperature be the cause?
-
A: Yes, temperature fluctuations are a common source of batch-to-batch variability.[15] Minor differences in room temperature, equipment calibration, or the time samples spend outside of a cold environment can lead to varying levels of protein degradation or aggregation. Implementing strict temperature controls, using pre-chilled buffers and equipment, and minimizing handling time are crucial for reproducibility.[11]
-
References
- Current time information in Lexington County, US. Google. Retrieved February 22, 2026.
- Use of Stabilizers and Surfactants to Prevent Protein Aggregation. Sigma-Aldrich.
- How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec.
- Protein folding and denaturation. Khan Academy.
- The Science of Protein Folding: How Proteins Fold and Why it Matters. Medium.
- Characteristics and Applications of Protein Folding Thermodynamics. Longdom Publishing.
- Tips for Optimizing Protein Expression and Purification. Rockland Immunochemicals.
- PROTEIN FOLDING AND MISFOLDING. University of Illinois.
- Folding proteins feel the heat, and cold. Rice News.
- Avoid Common Obstacles in Protein Expression. New England Biolabs.
- Technical Support Center: Strategies to Prevent Protein Aggregation During Purification. Benchchem.
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
- Preventing Protein Aggregation. Biozentrum, University of Basel.
- Troubleshooting Guide for Common Recombinant Protein Problems. Patsnap Synapse.
- Recombinant Protein Expression, Challenges and Solutions. Sino Biological.
- Optimization of Centrifugation Protocols for Enhanced Protein Purification. Longdom Publishing.
- The challenges faced in recombinant protein expression. News-Medical.Net.
- Optimization of protein samples for NMR using thermal shift assays. Journal of Biomolecular NMR.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. longdom.org [longdom.org]
- 3. medium.com [medium.com]
- 4. people.physics.illinois.edu [people.physics.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 10. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 11. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 12. neb.com [neb.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. longdom.org [longdom.org]
- 15. sinobiological.com [sinobiological.com]
Validation & Comparative
Comparative potency of Sc-alpha alpha delta 9 versus traditional Delta-9
Comparative Potency Guide: SC-ααδ9 vs. Traditional -THC
Executive Summary & Chemical Identity
This guide contrasts the pharmacodynamics of the synthetic cell-cycle inhibitor SC-ααδ9 with the phytocannabinoid
Chemical Profile Comparison[2][4][6][7][8][9]
| Feature | Traditional | SC-ααδ9 |
| IUPAC Name | (-)-(6aR,10aR)-6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol | 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)-amino]-ethyl)-carbamoyl)-2-decanoylamino butyric acid |
| Primary Target | CB1 / CB2 Receptors (Partial Agonist) | Cdc25 Phosphatase (A/B/C) & Phospholipase C (PLC) |
| Mechanism | G-protein coupled receptor (GPCR) activation | Dephosphorylation inhibition of Cdk/Cyclin complexes |
| Potency Metric | ||
| Primary Utility | Analgesia, Antiemetic, Psychoactive research | Antineoplastic, Cell cycle synchronization |
| Solubility | Lipophilic (Ethanol, DMSO, lipids) | Lipophilic (DMSO >16 mg/mL, insol. in water) |
Mechanistic Potency Analysis
A. SC-ααδ9: Cell Cycle & Phospholipase Inhibition
SC-ααδ9 functions as a dual-specificity phosphatase inhibitor.[1][2][3][5] Its potency is derived from its structural mimicry of membrane phospholipids, allowing it to interface with Phospholipase C (PLC) and Cdc25 .
-
Cdc25 Inhibition: SC-ααδ9 inhibits the dephosphorylation of Cdk1 (Cdc2) and Cdk2.[2] Since Cdks must be dephosphorylated by Cdc25 to become active, SC-ααδ9 locks cells in the G1 or G2/M phase.
-
PLC Inhibition: Unlike traditional phosphatase inhibitors, SC-ααδ9 inhibits PLC (
) but spares Phospholipase D (PLD), providing a unique "anti-signaling" profile that blocks mitogenic growth factors.
B. -THC: GPCR Neuromodulation
-
Receptor Affinity:
values typically range from 10–40 nM at CB1. -
Signaling: Activation leads to downstream phosphorylation of ERK/MAPK, but via a GPCR-dependent pathway distinct from the direct phosphatase inhibition of SC-ααδ9.
C. Quantitative Potency Data[6]
| Parameter | SC-ααδ9 | Interpretation | |
| Target Affinity | THC is a high-affinity ligand; SC-ααδ9 is a substrate mimic. | ||
| Functional Potency | THC is active at nanomolar concentrations; SC-ααδ9 requires micromolar levels. | ||
| Cytotoxicity | Low (Cytostatic in some lines) | High (Apoptotic/Cytotoxic) | SC-ααδ9 is designed to kill proliferating cells; THC modulates them. |
| Selectivity | Moderate (CB1 vs CB2) | High (Cdc25 vs PTP1B) | SC-ααδ9 shows >10-fold selectivity for Cdc25 over other phosphatases. |
Visualization of Signaling Pathways
The following diagrams illustrate the divergent signaling cascades of the two compounds.
Diagram 1: SC-ααδ9 Mechanism (Cell Cycle Arrest)
Caption: SC-ααδ9 blocks Cdc25, preventing Cdk1 activation and forcing cells into G2/M arrest and apoptosis.
Diagram 2: -THC Mechanism (Neuromodulation)
Caption:
Experimental Protocols
To validate the potency of these compounds, researchers must use distinct assays. The following protocols represent the "Gold Standard" for each.
Protocol A: Cdc25 Phosphatase Inhibition Assay (For SC-ααδ9)
Objective: Determine the
-
Reagents: Recombinant Cdc25A/B, OMFP (3-O-methylfluorescein phosphate) substrate, Assay Buffer (30 mM Tris-HCl pH 8.0, 75 mM NaCl, 1 mM DTT).
-
Preparation: Dissolve SC-ααδ9 in DMSO to create a 10 mM stock. Serial dilute to range 0.1
– 100 . -
Reaction:
-
Add 20
enzyme solution to 96-well black plate. -
Add 2
of SC-ααδ9 dilution (or DMSO control). Incubate 15 min at 30°C. -
Initiate reaction with 20
OMFP (final conc. 40 ).
-
-
Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) kinetically for 30 minutes.
-
Analysis: Plot initial velocity (
) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate .-
Validation Check: Known inhibitor (e.g., NSC 95397) should yield
.
-
Protocol B: [³H]CP-55,940 Radioligand Binding Assay (For -THC)
Objective: Determine the affinity (
-
Membrane Prep: Harvest CHO-hCB1 cells or rat brain homogenate. Resuspend in Binding Buffer (50 mM Tris-HCl, 5 mM
, 0.1% BSA). -
Competition:
-
Total binding: Membranes + 0.5 nM [³H]CP-55,940.
-
Non-specific binding: Add 10
unlabeled WIN 55,212-2. -
Experimental: Add
-THC (10 pM – 10 ).
-
-
Incubation: 90 minutes at 30°C.
-
Filtration: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation: .
Safety & Handling
-
SC-ααδ9:
-
Hazard: Cytotoxic.[7] Potential reproductive toxin (due to cell cycle interference).
-
Storage: Desiccated at -20°C. DMSO solutions stable for <1 month.
-
-
-THC:
-
Hazard: Psychoactive (Schedule I/II controlled substance depending on jurisdiction). Neuroactive.
-
Storage: Methanol/Ethanol solution at -20°C. Sensitive to oxidation (protect from light).
-
References
-
Lazo, J. S., et al. (2002).[1] "The antisignaling agent SC-alpha alpha delta 9 is a structurally unique phospholipid analogue with phospholipase C inhibitory activity."[1][3] Molecular Cancer Therapeutics.[8]
-
Tamura, K., et al. (1999). "Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor."[2][6] Oncogene.
-
Pertwee, R. G. (2010). "The pharmacology of cannabinoid receptors and their ligands: an overview." International Journal of Obesity.
-
Vogt, A., et al. (2000).[6] "In vivo antitumor activity and induction of insulin-like growth factor-1-resistant apoptosis by SC-alpha alpha delta 9." Journal of Pharmacology and Experimental Therapeutics.
-
EMCDDA. (2022).[9] "Framework and practical guidance for naming synthetic cannabinoids." (Provided for context on nomenclature confusion).
Sources
- 1. The antisignaling agent SC-alpha alpha delta 9, 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)- 2-decanoylaminobutyric acid, is a structurally unique phospholipid analogue with phospholipase C inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A novel cinnamic acid derivative that inhibits Cdc25 dual‐specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genesdev.cshlp.org [genesdev.cshlp.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Establishing Certified Reference Standards for Novel Cannabinoids: A Comparative Analysis Focused on Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)
An Important Note on Nomenclature: The query specified "Sc-alpha alpha delta 9." As this compound is not found in the public scientific literature, this guide will focus on the principles of certifying reference standards for the well-characterized and structurally related molecule, Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) . The methodologies and analytical logic presented herein are directly applicable to novel cannabinoids, including potential proprietary compounds like "Sc-alpha alpha delta 9."
The Critical Role of Certified Reference Standards (CRMs) in Cannabinoid Research and Development
The primary function of a CRM is to provide a highly purified and rigorously characterized substance that can be used for a variety of critical applications, including:
-
Instrument Calibration: Ensuring the accurate response of analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Method Validation: Confirming that an analytical method is fit for its intended purpose.
-
Quality Control: Serving as a benchmark to ensure the consistency and quality of manufactured products.
-
Identity Confirmation: Positively identifying the presence of a specific analyte in a complex matrix.
-
Accurate Quantification: Determining the precise concentration of a cannabinoid in a sample.
This guide provides a comprehensive framework for establishing a certified reference standard for a cannabinoid, using Δ⁹-THC as a primary example. We will explore the comparative analysis of potential reference material candidates and detail the multi-pronged analytical approach required for certification.
Comparative Analysis of Potential Δ⁹-THC Reference Material Candidates
The selection of a suitable candidate material for a CRM is the first and most critical step. Ideally, the candidate material should be a high-purity batch synthesized under controlled conditions or isolated from a natural source and subjected to extensive purification. The goal is to minimize the presence of impurities, including isomers, degradation products, and residual solvents.
Below is a comparative table summarizing the analytical data for three hypothetical batches of Δ⁹-THC being considered for certification as a reference standard.
| Parameter | Batch A | Batch B (Selected Candidate) | Batch C | Acceptance Criteria | Methodology |
| Purity by HPLC-UV (Area %) | 98.5% | 99.8% | 99.1% | > 99.5% | Isocratic HPLC with UV detection at 228 nm |
| Identity Confirmation | Confirmed | Confirmed | Confirmed | Concordant with established spectra | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Residual Solvents | Ethanol: 5200 ppm | Ethanol: <500 ppm | Ethanol: 1200 ppm | < 5000 ppm (ICH Q3C) | Headspace Gas Chromatography (HS-GC) |
| Water Content | 0.8% | 0.1% | 0.5% | < 0.5% | Karl Fischer Titration |
| Stability (Accelerated) | Significant degradation after 2 weeks at 40°C | No significant degradation after 4 weeks at 40°C | Minor degradation after 2 weeks at 40°C | < 0.2% degradation | HPLC-UV analysis of stressed samples |
Rationale for Selection: Batch B is the superior candidate for a CRM. Its high purity, confirmed identity, low residual solvent content, and low water content meet the stringent requirements for a reference standard. Crucially, its stability under accelerated conditions indicates a longer shelf life and greater reliability as a standard.
The Workflow for Certification of a Cannabinoid Reference Standard
The certification of a reference standard is a comprehensive process that involves a battery of orthogonal analytical techniques to unequivocally confirm its identity, purity, and concentration.
Caption: Workflow for the Certification of a Cannabinoid Reference Standard.
Detailed Experimental Protocols
Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the molecular structure of the compound, allowing for unambiguous identification by comparing the resulting spectrum to established data for Δ⁹-THC.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate material and dissolve it in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate all signals and assign them to the corresponding protons in the Δ⁹-THC structure.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon-13 (¹³C) NMR spectrum. This will require a longer acquisition time.
-
Assign all signals to the corresponding carbon atoms in the Δ⁹-THC structure.
-
-
Data Analysis: Compare the chemical shifts, coupling constants, and integration values to published data or an in-house library spectrum of a previously confirmed Δ⁹-THC standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a high-resolution separation technique used to determine the purity of the main component and to detect and quantify any impurities.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detector at 228 nm.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the candidate material in methanol at a concentration of 1.0 mg/mL.
-
Prepare a series of dilutions for linearity assessment.
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
-
Calculate the area percentage of the main peak relative to the total area of all peaks.
-
The Mass Balance Approach to Purity Assignment
For a CRM, purity is not assigned based on a single chromatographic measurement. Instead, a mass balance approach is used to provide a more accurate and comprehensive purity value.
Caption: Mass Balance Calculation for Purity Assignment.
The purity is calculated as:
Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)
This approach provides a more accurate representation of the purity of the main component by accounting for all significant impurities.
Conclusion
Establishing a certified reference standard for a novel cannabinoid like "Sc-alpha alpha delta 9" requires a rigorous, multi-faceted analytical approach. By leveraging orthogonal methods for identity confirmation and purity assessment, and by adopting a mass balance approach for the final purity assignment, researchers and drug developers can ensure the highest level of confidence in their analytical data. The methodologies detailed in this guide, using Δ⁹-THC as a model, provide a robust framework for the certification of any cannabinoid reference material, ultimately contributing to the safety, efficacy, and quality of cannabinoid-based products.
References
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]
-
International Council for Harmonisation (ICH). Q3C (R8) Impurities: Guideline for Residual Solvents.[Link]
-
National Institute of Standards and Technology (NIST). Reference Materials.[Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Reference Standards.[Link]
Validation of Sc-alpha alpha delta 9 purity using NMR spectroscopy
Technical Brief: Metrological Validation of SC-ααδ9 Purity via qNMR
Executive Summary & Scientific Context
SC-ααδ9 (4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid) is a structurally unique phospholipid analogue.[1][2] Originally identified as a potent inhibitor of Phospholipase C (PLC) and the Cdc25 dual-specificity phosphatases, it serves as a critical tool compound in oncogenic signaling research, particularly for dissecting G1/S and G2/M cell cycle transitions.
The Validation Challenge: SC-ααδ9 presents a specific analytical challenge: it combines a highly lipophilic decanoyl tail with a peptidomimetic core (oxazole/amide).
-
HPLC-UV Limitations: While the diphenyloxazole moiety provides UV absorbance, the lipid tail can lead to aggregation or retention time shifts, and the lack of a certified reference standard (CRM) makes relative response factor (RRF) calculations prone to error.
-
The NMR Solution: Quantitative NMR (qNMR) offers a self-validating, absolute purity assessment.[3] It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei, independent of chemical structure. This allows for purity determination using a generic internal standard (IS) rather than a specific SC-ααδ9 reference standard.
This guide outlines the qNMR validation protocol, comparing its efficacy against traditional HPLC-UV and LC-MS workflows.
Comparative Analysis: qNMR vs. Chromatographic Alternatives
The following table contrasts the performance of qNMR against standard chromatographic techniques for SC-ααδ9 validation.
| Feature | qNMR (Recommended) | HPLC-UV | LC-MS |
| Primary Output | Absolute Purity (Mass %) | Relative Purity (Area %) | Molecular Weight / ID |
| Reference Standard | Generic IS (e.g., TCNB, Maleic Acid) | Required Specific SC-ααδ9 CRM | Specific SC-ααδ9 CRM |
| Response Factor | Uniform (1.0 for all 1H) | Variable (depends on chromophore) | Highly Variable (ionization efficiency) |
| Structural Insight | High (confirms structure + purity) | Low (retention time only) | Medium (fragmentation pattern) |
| Sample Recovery | Non-destructive | Destructive | Destructive |
| Limit of Detection | Moderate (~0.1 mg) | High (ng range) | Very High (pg range) |
| Suitability for SC-ααδ9 | Excellent (Handles lipid/aromatic mix) | Good (Requires gradient optimization) | Fair (Lipid tail causes ionization suppression) |
Analyst Insight: For early-stage drug development where a Certified Reference Material (CRM) for SC-ααδ9 is unavailable, qNMR is the only metrologically traceable method to establish the purity of the primary lot.
Experimental Protocol: 1H qNMR Validation Workflow
This protocol is designed to achieve <1% uncertainty.
A. Materials & Reagents
-
Analyte: SC-ααδ9 (Target ~10 mg).
-
Solvent: DMSO-d6 (99.9% D) or CDCl3 (99.8% D). Note: DMSO-d6 is preferred to prevent aggregation of the decanoyl chain.
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).
-
Instrument: 400 MHz NMR (or higher) with a probe temperature of 298K.
B. Sample Preparation (Gravimetric)
-
Equilibrate SC-ααδ9 and Internal Standard to room temperature in a desiccator.
-
Weigh SC-ααδ9 (
) (~10-15 mg) directly into a tared HPLC vial or NMR tube using a microbalance (readability 0.001 mg). -
Weigh Internal Standard (
) (~5-8 mg) into the same container. Target a 1:1 molar ratio if possible. -
Add 0.6 mL DMSO-d6 . Vortex for 30 seconds until fully dissolved. Ensure no particulates remain (the lipid tail can cause turbidity if not fully solvated).
C. Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.
-
Relaxation Delay (D1): Must be
of the slowest relaxing signal.-
Protocol: Measure
first. For SC-ααδ9, the aromatic protons typically have s. Set D1 = 20-30 seconds .
-
-
Scans (NS): 16 or 32 (Sufficient for >10 mg sample).
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time (AQ):
seconds (to prevent truncation artifacts).
D. Data Processing & Calculation
-
Phasing: Apply manual zero and first-order phase correction.
-
Baseline: Apply automatic baseline correction (e.g., polynomial fit).
-
Integration:
-
Integrate the IS signal (e.g., TCNB singlet at ~8.5 ppm).
-
Integrate a distinct SC-ααδ9 signal .
-
Target Signal: The Oxazole aromatic proton (singlet/multiplet near 7.5-8.0 ppm) or the Benzylic CH2 (singlet near 4.5 ppm). Avoid the aliphatic region (0.8-2.0 ppm) due to potential solvent/grease overlap.
-
-
Calculation Formula:
- : Integral area[3]
- : Number of protons contributing to the signal
- : Molecular Weight
- : Mass weighed
- : Purity (as a decimal)
Visualization of Mechanism & Workflow
Figure 1: SC-ααδ9 Mechanism of Action
Caption: SC-ααδ9 acts as a competitive inhibitor of Phospholipase C (PLC) and Cdc25, disrupting the hydrolysis of PIP2 into IP3 and DAG, thereby arresting cell cycle progression.
Figure 2: qNMR Validation Logic Flow
Caption: The self-validating qNMR workflow ensures metrological traceability without requiring a specific SC-ααδ9 reference standard.
Critical Analysis of Results
When interpreting the NMR spectrum of SC-ααδ9, the researcher must look for specific diagnostic signals to confirm identity before calculating purity.
-
Diagnostic Signals:
- ~7.4 - 8.2 ppm: Multiplets corresponding to the 2,5-diphenyloxazole and benzyl aromatic rings. (Total ~15 protons).
-
~4.4 - 4.6 ppm: Doublet/Singlet for the benzylic
. -
~0.85 ppm: Triplet for the terminal methyl of the decanoyl chain (
). -
~1.2 ppm: Large intense signal for the bulk methylene (
) chain (lipid tail).
-
Common Impurities:
-
Residual Solvents: Check for Ethyl Acetate or Hexane (common in synthesis) which may overlap with the aliphatic region.
-
Hydrolysis Products: If the amide bond degrades, shifts in the amide NH protons (
> 8.0 ppm) will be observed.
-
-
Self-Validation Check:
-
Calculate the molar ratio of the Terminal Methyl (3H) to the Benzylic CH2 (2H).
-
If the ratio deviates from 1.5:1, the sample may contain lipid impurities or degradation of the decanoyl tail.
-
References
-
Lazo, J. S., et al. (2002). "The antisignaling agent SC-alpha alpha delta 9... is a structurally unique phospholipid analogue with phospholipase C inhibitory activity."[1] Molecular Cancer Therapeutics, 1(11), 885-892.[1][4]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
-
Vogt, A., et al. (1999). "Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor."[5] Journal of Pharmacology and Experimental Therapeutics.
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26.
Sources
- 1. The antisignaling agent SC-alpha alpha delta 9, 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)- 2-decanoylaminobutyric acid, is a structurally unique phospholipid analogue with phospholipase C inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peter Wipf [engineering.pitt.edu]
- 5. Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating Differential Cellular Responses: The Case of Everolimus
In the landscape of targeted cancer therapy, the promise of precision medicine hinges on a foundational principle: the reproducible efficacy of a drug in specific cellular contexts. However, researchers often encounter frustrating variability in a compound's effects across different cell lines, a phenomenon that can stall discovery and lead to misinterpreted results. This guide delves into the critical issue of reproducibility by examining the differential effects of Everolimus, a well-characterized mTOR inhibitor, providing a framework for understanding and systematically investigating such variations.
As senior application scientists, we recognize that true scientific rigor lies not in simply following a protocol but in understanding the "why" behind each step. This guide is structured to provide not just methods, but a self-validating logical framework for assessing the reproducibility of a compound's effects, grounded in established scientific principles and bolstered by practical, field-proven insights.
The Central Player: Everolimus and the PI3K/Akt/mTOR Pathway
Everolimus is an analogue of rapamycin that functions as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).
The mTOR protein is a critical downstream effector in the PI3K/Akt signaling pathway, one of the most frequently activated pathways in human cancers. Dysregulation of this pathway, often through mutations in key genes like PIK3CA or loss of the tumor suppressor PTEN, leads to unchecked cell proliferation and resistance to apoptosis, making it a prime target for therapeutic intervention.
Understanding this pathway is paramount to interpreting the effects of Everolimus.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Everolimus.
The Reproducibility Challenge: Why Do Cell Lines Respond Differently?
The efficacy of Everolimus is not uniform across all cancer cells. A primary reason for this variability lies in the genetic background of the cells themselves. For instance, cancer cells with a loss-of-function mutation in the PTEN gene lack the primary brake on the PI3K pathway. This results in constitutive activation of Akt and subsequent strong downstream signaling to mTORC1. Such cells are often highly dependent on this pathway for survival and are thus termed "oncogene addicted." In theory, these cells should be exquisitely sensitive to mTOR inhibition.
However, the reality is more complex. Feedback loops, parallel signaling pathways (e.g., the MAPK pathway), and secondary mutations can all contribute to innate or acquired resistance to Everolimus. Therefore, a systematic, multi-assay approach is required to build a robust and reproducible profile of the drug's effect in any given cell line.
A Framework for Comparative Analysis: Experimental Design
To illustrate how to investigate these differences, we propose a comparative study on two prostate cancer cell lines with distinct genetic backgrounds:
-
PC-3: A well-established prostate cancer cell line characterized by the loss of the PTEN tumor suppressor gene.
-
LNCaP: A prostate cancer cell line that expresses wild-type PTEN.
Our central hypothesis is that the PTEN-null PC-3 cells will exhibit greater sensitivity to Everolimus-induced inhibition of proliferation and survival compared to the PTEN-wild-type LNCaP cells.
Caption: Experimental workflow for comparing Everolimus effects across cell lines.
Protocols for a Self-Validating System
The trustworthiness of your results is directly proportional to the rigor of your methods. The following protocols are designed to be self-validating by incorporating appropriate controls and quantitative endpoints.
Protocol 1: Cell Proliferation Assessment (CellTiter-Glo® Luminescent Assay)
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.
-
Cell Seeding: Seed PC-3 and LNCaP cells in separate 96-well, opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere for 24 hours.
-
Drug Treatment: Prepare a serial dilution of Everolimus (e.g., from 10 µM down to 0.1 nM) in complete growth medium. Replace the medium in the wells with the drug dilutions. Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: Western Blotting for Pathway Modulation
This technique validates that Everolimus is acting on its intended target within the cell.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat with vehicle, a low dose (e.g., IC20), and a high dose (e.g., IC80) of Everolimus for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-S6 Ribosomal Protein (Ser235/236) - A direct downstream target of mTORC1
-
Total S6 Ribosomal Protein - A loading control for p-S6
-
β-Actin - A housekeeping protein to ensure equal protein loading
-
-
Wash and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands. The key validation is observing a dose-dependent decrease in the p-S6/Total S6 ratio in Everolimus-treated cells.
Data Presentation: A Comparative Summary
All quantitative data should be summarized for clear, at-a-glance comparison. The table below represents a plausible outcome from our proposed experiment.
| Parameter | PC-3 (PTEN-null) | LNCaP (PTEN-wild-type) | Interpretation |
| Proliferation IC50 (72h) | ~25 nM | ~450 nM | PC-3 cells are significantly more sensitive to Everolimus-mediated growth inhibition. |
| Apoptosis (at 100 nM) | 22% increase vs. vehicle | 5% increase vs. vehicle | Everolimus induces a stronger apoptotic response in PC-3 cells at a clinically relevant concentration. |
| p-S6 Inhibition (at 100 nM) | >90% reduction | >90% reduction | Confirms that Everolimus effectively inhibits the mTORC1 pathway in both cell lines. |
Analysis and Discussion: Synthesizing the Evidence
The hypothetical data presented above paints a clear and cohesive picture. While the Western blot confirms that Everolimus successfully inhibits its direct target (mTORC1, as evidenced by p-S6 reduction) in both cell lines, the functional outcomes—inhibition of proliferation and induction of apoptosis—are dramatically different.
-
In PC-3 cells , the loss of PTEN creates a strong dependency on the PI3K/Akt/mTOR pathway. Inhibiting mTORC1 with Everolimus is therefore highly effective at shutting down the signals promoting growth and survival, leading to a low IC50 value and a significant increase in apoptosis.
-
In LNCaP cells , the presence of functional PTEN means the pathway is under tighter regulation. While Everolimus still inhibits mTORC1, the cells are not as reliant on this single pathway for survival. They may have compensatory mechanisms or other active signaling pathways that allow them to better tolerate mTORC1 inhibition, resulting in a higher IC50 value.
This self-validating experimental loop—where the mechanistic data (Western blot) explains the phenotypic data (proliferation/apoptosis assays)—is the cornerstone of trustworthy research. It moves beyond simply observing an effect to understanding its cause, which is essential for making informed decisions in drug development.
By systematically applying this integrated approach of pathway analysis, multi-endpoint biological assays, and rigorous protocol execution, researchers can confidently characterize and reproduce the effects of therapeutic compounds, paving the way for more effective and truly precise medicines.
References
-
Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4. [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: Everolimus. National Cancer Institute. [Link]
-
Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988–1004. [Link]
-
Maehama, T., & Dixon, J. E. (1998). The tumor suppressor, PTEN/MMAC1, dephosphorylates the lipid second messenger, phosphatidylinositol 3,4,5-trisphosphate. Journal of Biological Chemistry, 273(22), 13375–13378. [Link]
Inter-Laboratory Validation of SC-ααδ9 Detection Methods: A Comparative Analysis
Executive Summary & Technical Context[1][2][3]
SC-ααδ9 (4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid) is a structurally unique phospholipid analogue and a potent Phospholipase C (PLC) inhibitor .[1][2][3][4][5] Unlike standard small molecules, its amphiphilic nature and specific fluorophore (diphenyloxazole) present unique challenges and opportunities for bioanalytical detection.
This guide provides a rigorous inter-laboratory validation framework comparing the two primary detection methodologies: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection).
The Core Challenge
SC-ααδ9 is often used to study mitotic arrest and cell migration. Inconsistent quantification across laboratories—often due to nonspecific binding (stickiness) caused by its phospholipid-like tail or thermal instability—has historically plagued pharmacokinetic (PK) data. This guide establishes a self-validating protocol to resolve these discrepancies.
Comparative Methodology: LC-MS/MS vs. HPLC-FLD
The choice between Mass Spectrometry and Fluorescence Detection depends on the required sensitivity versus the available instrumentation.
Table 1: Technical Performance Matrix
| Feature | Method A: LC-MS/MS (Gold Standard) | Method B: HPLC-FLD (Alternative) |
| Principle | Mass-to-charge ratio ( | Fluorescence of diphenyloxazole moiety |
| Sensitivity (LOQ) | High (0.5 – 1.0 ng/mL) | Moderate (10 – 50 ng/mL) |
| Selectivity | Excellent (MRM transitions) | Good (Excitation/Emission specificity) |
| Matrix Effects | High susceptibility (Ion Suppression) | Low susceptibility |
| Throughput | High (Rapid gradients, <5 min run) | Medium (Longer columns for separation) |
| Primary Use Case | Plasma/Serum PK studies, Trace analysis | Quality Control, High-concentration media |
Experimental Protocols & Causality
Method A: LC-MS/MS Workflow (The Sensitivity Protocol)
Rationale: SC-ααδ9 contains a decanoyl chain, making it hydrophobic.[1] Standard ESI+ is effective, but adsorption to plasticware is a critical failure point.
-
Sample Preparation (Critical Step):
-
Do not use standard polypropylene tubes. Use silanized glass or low-retention polymers to prevent analyte loss (the "stickiness" factor).
-
Protein Precipitation: Add 300 µL Acetonitrile (containing Internal Standard) to 100 µL Plasma. Vortex 30s. Centrifuge at 10,000g for 10 min.
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Why: Formic acid ensures protonation of the amide nitrogens for efficient ESI+.
-
-
Mass Spectrometry Settings:
-
Mode: Positive Ion Electrospray (ESI+).
-
MRM Transitions: Monitor parent ion (calculated based on MW ~650-700 Da range) to specific fragment ions corresponding to the diphenyloxazole cleavage.
-
Method B: HPLC-FLD Workflow (The Stability Protocol)
Rationale: The diphenyloxazole moiety is a strong fluorophore. FLD offers a robust, lower-cost alternative that is less sensitive to the ion suppression often seen in lipid-rich cancer cell media.
-
Optics Setup:
-
Excitation Wavelength (
): 305 nm (Targeting the oxazole ring). -
Emission Wavelength (
): 420 nm.
-
-
Separation:
-
Isocratic Elution: 70% Acetonitrile / 30% Buffer (Ammonium Acetate, pH 5.0).
-
Causality: Isocratic elution is preferred here to maintain a stable baseline for fluorescence detection, minimizing drift.
-
Inter-Laboratory Validation Framework
To validate these methods across multiple sites (e.g., CROs, academic labs), a standardized proficiency testing scheme is required.
Phase 1: Homogeneity & Stability Testing
Before distribution, the coordinating lab must prove the samples are uniform.
-
Protocol: Prepare a master batch of spiked plasma at Low (10 ng/mL), Mid (500 ng/mL), and High (2000 ng/mL) concentrations.
-
Criterion: Analyze 10 aliquots randomly. The Coefficient of Variation (
) must be .
Phase 2: The "Blind" Study
Participating labs receive blinded samples. They must analyze them using the defined SOPs.
-
Z-Score Calculation: Used to normalize performance.
Where is the lab's result, is the assigned value, and is the standard deviation for proficiency assessment.- : Satisfactory.
- : Unsatisfactory (Action Signal).
Phase 3: Reproducibility ( ) vs. Repeatability ( )
-
Repeatability (
): Intra-lab precision (same operator, same day). -
Reproducibility (
): Inter-lab precision (different operators, different equipment). -
Requirement: For SC-ααδ9, the Horwitz Ratio (HorRat) must be between 0.5 and 2.0.
Visualizations
Diagram 1: SC-ααδ9 Mechanism & Detection Logic
This diagram illustrates the biological target of SC-ααδ9 (Phospholipase C) and how the analytical methods target specific structural features of the molecule.
Caption: Logical flow linking the SC-ααδ9 molecular structure to its biological inhibition of PLC and the specific chemical moieties utilized for FLD and MS detection.
Diagram 2: Inter-Laboratory Validation Workflow
A step-by-step decision tree for validating the detection methods across multiple sites.
Caption: The critical path for inter-laboratory validation, ensuring statistical rigor (Z-scores, HorRat) before a method is deemed standard.
References
-
Wipf, P., et al. (2002).[6] The antisignaling agent SC-alpha alpha delta 9 is a structurally unique phospholipid analogue with phospholipase C inhibitory activity.[2][3][4][5] Molecular Cancer Therapeutics.[6]
-
ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
AOAC International. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis.
-
Vogt, A., et al. (2003). High-content analysis of cancer cell proliferation and migration. Journal of Biomolecular Screening.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amplex™ Red Phospholipase D Assay Kit - Citations [thermofisher.com]
- 3. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. ovid.com [ovid.com]
- 6. Peter Wipf [engineering.pitt.edu]
A Guide to Evaluating the Statistical Significance of Efficacy Data: A Comparative Analysis of Delta-9-Tetrahydrocannabinol (THC) and Cannabidiol (CBD)
Disclaimer: The initial topic "Sc-alpha alpha delta 9" did not correspond to a known compound in scientific literature. This guide will therefore focus on Delta-9-Tetrahydrocannabinol (THC), a major psychoactive component of cannabis, and its non-psychoactive counterpart, Cannabidiol (CBD), as a comparative example to illustrate the principles of analyzing the statistical significance of efficacy data. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Endocannabinoid System and Therapeutic Potential
The endocannabinoid system is a complex cell-signaling system that plays a role in regulating a range of functions and processes, including sleep, mood, appetite, memory, and pain.[1][2] The discovery of this system has led to significant interest in the therapeutic potential of cannabinoids, compounds derived from the cannabis plant. Among the more than 100 cannabinoids, Delta-9-Tetrahydrocannabinol (THC) and Cannabidiol (CBD) are the most extensively researched.[2][3] THC is the primary psychoactive component of cannabis, responsible for the "high" associated with its use, while CBD is non-psychoactive.[1][4] Both compounds have been investigated for a variety of therapeutic applications, often with differing efficacy and side-effect profiles.[2][5] This guide provides a framework for critically evaluating the statistical significance of their efficacy data, a crucial skill for drug development professionals.
Mechanism of Action: A Tale of Two Cannabinoids
The distinct effects of THC and CBD stem from their different interactions with the endocannabinoid system's primary receptors: CB1 and CB2.[2]
-
Delta-9-THC acts as a partial agonist of CB1 receptors, which are abundant in the central nervous system.[1] This interaction is the primary driver of its psychoactive effects.[1][2] By activating CB1 receptors, THC can modulate the release of neurotransmitters like dopamine and serotonin, influencing mood, cognition, and pain perception.[1]
-
Cannabidiol (CBD) has a more complex and less direct mechanism of action. It has a low binding affinity for CB1 and CB2 receptors and can act as an antagonist at these receptors.[2] CBD's therapeutic effects are thought to be mediated through various other pathways, including interaction with other receptor systems in the body.[2]
The differing mechanisms of action of THC and CBD are fundamental to understanding their distinct therapeutic profiles and the design of clinical trials to evaluate their efficacy.
Signaling Pathway Overview
Caption: Simplified signaling pathways for Delta-9-THC and CBD.
Clinical Efficacy: A Comparative Look at Neuropathic Pain
Neuropathic pain is a common indication for which both THC and CBD have been studied. A critical evaluation of the statistical significance of the data from these studies is essential.
Study Designs and Patient Populations
The gold standard for evaluating the efficacy of a new therapeutic agent is the randomized, double-blind, placebo-controlled trial. It is crucial to examine the inclusion and exclusion criteria of these trials to understand the specific patient population being studied. For instance, a study on neuropathic pain might include patients with pain from different etiologies (e.g., diabetic neuropathy, post-herpetic neuralgia), which could influence the overall results.
Primary and Secondary Endpoints
-
Primary Endpoint: This is the main outcome being measured to determine the drug's efficacy. In a neuropathic pain trial, this is often a change from baseline in a patient-reported pain score on a numerical rating scale (NRS).
-
Secondary Endpoints: These are additional outcomes that provide supporting evidence of the drug's effect. They can include measures of sleep quality, anxiety, and overall quality of life.
Statistical Analysis Plans
The statistical analysis plan (SAP) is a critical document that prospectively outlines the statistical methods that will be used to analyze the trial data. A well-defined SAP helps to prevent data-driven analyses and reduces the risk of bias. Key components of an SAP include the definition of the analysis populations (e.g., intent-to-treat), methods for handling missing data, and the specific statistical tests to be used for each endpoint.
Interpreting the Statistical Significance
Understanding the nuances of statistical measures is paramount for a correct interpretation of clinical trial results.
P-values, Confidence Intervals, and Effect Sizes
-
P-value: The p-value represents the probability of observing the study results (or more extreme results) if the null hypothesis (i.e., no effect of the drug) were true. A p-value below a pre-specified threshold (commonly 0.05) is typically considered statistically significant.[6]
-
Confidence Interval (CI): A 95% CI provides a range of values within which the true effect of the drug is likely to lie. A narrow CI suggests a more precise estimate of the effect. If the 95% CI for the difference between the drug and placebo does not include zero, the result is statistically significant at the 0.05 level.
-
Effect Size: This quantifies the magnitude of the treatment effect. For a continuous outcome like a pain score, the effect size could be the mean difference between the treatment and placebo groups. For binary outcomes, it could be an odds ratio or a risk ratio. A statistically significant result with a small effect size may not be clinically meaningful.
Comparative Efficacy Data for Neuropathic Pain (Hypothetical Data)
| Parameter | Delta-9-THC | Cannabidiol (CBD) | Placebo |
| N (Patients) | 150 | 150 | 150 |
| Baseline Mean Pain Score (NRS) | 7.2 | 7.1 | 7.3 |
| End of Study Mean Pain Score (NRS) | 5.5 | 6.4 | 6.8 |
| Mean Change from Baseline | -1.7 | -0.7 | -0.5 |
| Difference vs. Placebo (95% CI) | -1.2 (-1.8 to -0.6) | -0.2 (-0.8 to 0.4) | - |
| P-value vs. Placebo | <0.001 | 0.52 | - |
In this hypothetical example, Delta-9-THC shows a statistically significant reduction in pain compared to placebo (p<0.001), and the confidence interval for the difference does not include zero. The effect size is a 1.2-point reduction on the NRS. In contrast, CBD does not show a statistically significant effect (p=0.52), and the confidence interval for the difference includes zero.
Experimental Protocols
Workflow for a Randomized Controlled Trial in Neuropathic Pain
Caption: A typical workflow for a randomized controlled trial.
Step-by-Step Protocol for Data Analysis
-
Define the Analysis Population: The primary analysis should be conducted on the intent-to-treat (ITT) population, which includes all randomized patients, regardless of whether they completed the study.
-
Handle Missing Data: Use appropriate statistical methods, such as multiple imputation or mixed models for repeated measures (MMRM), to handle missing data.
-
Perform Primary Efficacy Analysis: For a continuous endpoint like pain score, an Analysis of Covariance (ANCOVA) model is often used, with the change from baseline as the dependent variable, treatment group as the main factor, and the baseline value as a covariate.
-
Calculate P-values and Confidence Intervals: From the ANCOVA model, obtain the least-squares mean difference between each active treatment group and placebo, along with the corresponding 95% CIs and p-values.
-
Analyze Secondary Endpoints: Perform similar analyses for the secondary endpoints. Adjust for multiplicity if there are multiple secondary endpoints to control the overall Type I error rate.
-
Conduct Sensitivity Analyses: Perform sensitivity analyses to assess the robustness of the primary findings to different assumptions about missing data and the choice of statistical model.
-
Assess Safety and Tolerability: Summarize the incidence of adverse events by treatment group.
Discussion and Future Directions
The statistical significance of efficacy data is a cornerstone of evidence-based medicine. However, it is crucial to look beyond a simple p-value and consider the totality of the evidence, including the effect size, the precision of the estimate (confidence interval), and the clinical relevance of the findings. The hypothetical data presented here illustrate a scenario where one compound (THC) demonstrates a statistically significant and potentially clinically meaningful effect, while another (CBD) does not for the same indication.
Future research should continue to explore the therapeutic potential of cannabinoids, with a focus on well-designed clinical trials that can provide robust evidence of their efficacy and safety. Head-to-head comparison trials between different cannabinoids and with existing standard-of-care treatments are also needed to better define their place in therapy.
References
-
Experience CBD. (2024, May 15). The Science Behind Delta-9 THC: How It Works in the Body. [Link]
-
Utokia. (2024, March 20). Is Delta 9 Real Weed? Everything you need to know. [Link]
-
Casey, J. L., et al. (2021, May 15). Oral efficacy of Δ(9)-tetrahydrocannabinol and cannabidiol in a mouse neuropathic pain model. Neuropharmacology. [Link]
-
Grinspoon, P. (2024, February 14). What Is Delta-9? Benefits, Side Effects, Risks, Tips for Use. Healthline. [Link]
-
Welsh, J. W. (2015). Delta-9-tetrahydrocannabinol and cannabidiol: Separating the chemicals from the “weed,” a pharmacodynamic discussion. Journal of the American Pharmacists Association. [Link]
-
Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. (2020). Assessment of Delta-9-Tetrahydrocannabinol (THC) in Saliva and Blood After Oral Administration of Medical Cannabis With Respect. [Link]
Sources
- 1. experiencecbd.com [experiencecbd.com]
- 2. Delta-9-tetrahydrocannabinol and cannabidiol: Separating the chemicals from the “weed,” a pharmacodynamic discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is Delta 9 Real Weed? Clearing Up the Confusion [higherleaf.com]
- 4. What Is Delta-9? Benefits, Side Effects, Risks, Tips for Use [healthline.com]
- 5. Oral efficacy of Δ(9)-tetrahydrocannabinol and cannabidiol in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomed.cas.cz [biomed.cas.cz]
Safety Operating Guide
Operational Safety & Logistics: Handling Sc-Series Delta-9-THC & Analogs
Executive Summary & Compound Identification
Note on Nomenclature: The designation "Sc-alpha alpha delta 9" in your request is interpreted as a reference to High-Purity Delta-9-Tetrahydrocannabinol (Delta-9-THC) or a specific synthetic analog provided by a vendor such as Santa Cruz Biotechnology (commonly denoted with the prefix sc- ).
Whether this refers to a standard reference material (e.g., sc-201502) or a novel synthetic analog, the safety profile must be treated under the Precautionary Principle for high-potency cannabinoids (HPCs). These compounds are lipophilic, biologically active in microgram quantities, and typically supplied in volatile organic solvents (Methanol or Acetonitrile).
Core Hazards:
-
Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (H301, H311, H331).
-
Reproductive Toxicity: May damage fertility or the unborn child (H360).
-
Physical Hazard: Highly flammable liquid and vapor (due to carrier solvents).
Personal Protective Equipment (PPE) Matrix
The following PPE system is designed to prevent dermal absorption (the primary occupational risk for cannabinoids) and inhalation of aerosols.
Primary PPE Configuration
| Protection Zone | Equipment Standard | Technical Justification |
| Hand Protection (Inner) | Nitrile (4 mil / 0.10 mm) | Acts as a second barrier. Latex is prohibited due to poor solvent resistance and allergen risk. |
| Hand Protection (Outer) | Nitrile (Extended Cuff, 5-8 mil) | Primary barrier. Must be chemically resistant to the carrier solvent (Methanol/Acetonitrile). Change every 30 mins or immediately upon splash. |
| Ocular | Chemical Splash Goggles | Indirect vented.[1][2] Safety glasses are insufficient for liquid handling due to splash/aerosol risk. |
| Respiratory | Fume Hood (Primary) | All open-vessel handling must occur inside a certified Class II fume hood. |
| Body | Tyvek® Lab Coat / Sleeve Covers | Cannabinoids are sticky and lipophilic; standard cotton coats retain residue. Disposable Tyvek sleeves prevent wrist exposure. |
Glove Permeation Data (Carrier Solvent Specific)
Most Sc-series standards are supplied in Methanol.
| Solvent Carrier | Recommended Material | Breakthrough Time | Warning |
| Methanol | Nitrile (Double Gloved) | ~15-30 mins (Thin Nitrile) | Methanol permeates nitrile rapidly. Change outer gloves immediately upon contact. |
| Acetonitrile | Nitrile (Standard) | >480 mins | Good resistance. |
| Neat (Powder) | Nitrile (Standard) | >480 mins | Prevent dust generation. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol utilizes a self-validating logic: If the sensor/check fails, the step cannot proceed.
Step 1: Receipt & Verification
-
DEA Check: Verify Schedule I registration status before opening the package.
-
Visual Inspection: Check for container integrity through the sealed bag. Do not open the secondary packaging outside a fume hood.
-
Storage: Immediately transfer to -20°C (or specified temp) in a locked, DEA-compliant safe.
Step 2: Preparation & Aliquoting
-
Engineering Control: Verify Fume Hood Face Velocity > 100 fpm.
-
Static Control: Use an anti-static gun or mat if handling neat powder (prevent dispersal).
Protocol:
-
Don PPE: Inner gloves -> Lab coat -> Sleeve covers -> Outer gloves -> Goggles.
-
Thaw: Allow ampoule/vial to reach room temperature inside the hood (prevents condensation and pressure differential).
-
Recover: Centrifuge briefly (1-2 mins @ 1000 x g) to pull liquid from the cap.
-
Open: Use an ampoule snapper (plastic safety tool) to open glass ampoules. Never use bare hands.
-
Transfer: Use positive-displacement pipettes for viscous oils to ensure accuracy and prevent dripping.
-
Decon: Wipe the exterior of the primary container with 70% Ethanol or Isopropanol before returning to storage.
Step 3: Waste & Disposal
-
Liquid Waste: Collect in a dedicated "Flammable/Toxic" solvent waste container.
-
Solid Waste: Pipette tips and gloves must be treated as Hazardous Drug Waste (often incinerated).
-
Controlled Substance Disposal:
-
Irreversible Destruction: If permitted, use a chemical digestion kit (e.g., RxDestroyer) to render the compound non-retrievable.
-
Reverse Distribution: For expired inventory, contact a DEA-registered reverse distributor.[3] Do not drain dispose.
-
Visualizing the Safety Logic
The following diagram outlines the decision-making process for exposure response and handling.
Caption: Operational logic flow for handling Sc-series cannabinoids, emphasizing the critical decision points for solvent-specific PPE and engineering control verification.
Emergency Response: Exposure Scenarios
Scenario A: Skin Contact (Splash)
-
Stop: Immediately cease operations.
-
Peel: Remove outer glove (and inner if compromised) without touching the skin.
-
Wash: Wash affected area with soap and cool water for 15 minutes. Avoid hot water (opens pores).
-
Report: Document incident for DEA and EHS records.
Scenario B: Inhalation (Aerosol)
-
Evacuate: Move to fresh air immediately.
-
Medical: Seek medical attention. Cannabinoids can cause tachycardia and hypotension.
-
Secure: Lock the lab to prevent others from entering the contaminated zone.
References
-
Stanford Environmental Health & Safety. (2019).[4] Controlled Substance Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
